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  • Product: 2-(Thiazol-5-yl)ethanamine
  • CAS: 7728-77-0

Core Science & Biosynthesis

Foundational

A Senior Scientist's Guide to the Biological Activity Screening of Novel Thiazole Compounds

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Thiazole Scaffold - A Cornerstone of Medicinal Chemistry

The thiazole ring, a five-membered heterocycle containing both sulfur and nitrogen, is a privileged scaffold in drug discovery.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a cornerstone in the design of therapeutic agents.[3] Thiazole derivatives are known to exhibit a remarkable breadth of pharmacological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[4][5] This has led some to consider it a "magic moiety" for its versatility in generating bioactive molecules.[6]

This guide is designed for researchers, scientists, and drug development professionals embarking on the journey of screening novel thiazole compounds. It eschews a rigid, one-size-fits-all template. Instead, it presents a logical, causality-driven framework for biological evaluation. We will delve into the "why" behind experimental choices, providing field-proven insights to construct a robust screening cascade that is both efficient and scientifically sound. Our focus is on creating self-validating protocols that generate trustworthy, reproducible data, forming the bedrock of any successful drug discovery program.

Chapter 1: The Logic of the Screening Cascade - From Hit Identification to Mechanistic Insight

A successful screening campaign does not test compounds randomly; it follows a structured progression known as a screening cascade. The fundamental principle is to use broad, high-throughput assays initially to identify "hits" from a library of novel compounds. These hits are then subjected to progressively more complex and specific secondary and mechanistic assays to validate their activity, elucidate their mechanism of action (MoA), and confirm their selectivity. This tiered approach conserves resources by focusing intensive efforts only on the most promising candidates.

The causality is clear: a primary assay asks, "Does the compound have any effect?" A secondary assay asks, "How potent and selective is that effect?" A mechanistic assay asks, "How does the compound exert that effect at a molecular level?"

G cluster_0 Discovery & Synthesis cluster_1 Tier 1: Primary Screening (High-Throughput) cluster_2 Tier 2: Secondary Screening (Validation & Potency) cluster_3 Tier 3: Mechanistic Studies Compound_Library Novel Thiazole Compound Library Primary_Assay Primary Assays (e.g., MTT for Cytotoxicity, Agar Diffusion for Antimicrobial) Compound_Library->Primary_Assay Hit_Identification Hit Identification (Active Compounds) Primary_Assay->Hit_Identification Identify initial activity Secondary_Assay Secondary Assays (e.g., IC50/MIC Determination, COX-2 Inhibition) Hit_Identification->Secondary_Assay Validated_Hits Validated Hits (Potent & Selective) Secondary_Assay->Validated_Hits Quantify potency MoA_Assay Mechanism of Action Assays (e.g., Kinase Assays, Apoptosis Analysis, NF-κB Pathway) Validated_Hits->MoA_Assay Lead_Candidate Lead Candidate (Defined MoA) MoA_Assay->Lead_Candidate Elucidate 'How'

Caption: A logical screening cascade for novel compounds.

Chapter 2: Anticancer Activity Screening

Many thiazole derivatives have demonstrated significant antitumor activity against a variety of cancer cell lines by inhibiting critical pathways involved in cell proliferation and survival.[5][7]

Primary Cytotoxicity Screening: The MTT Assay

The first step is to determine if the novel compounds exhibit cytotoxic effects against cancer cells. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay widely used for this purpose.[8][9]

Causality & Principle: The assay's rationale is that metabolically active cells, specifically their mitochondrial dehydrogenases, can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into an insoluble purple formazan product.[10][11] The amount of formazan produced is directly proportional to the number of viable cells, allowing for a quantitative measure of cell death induced by the test compounds.[11]

Detailed Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cancer cells (e.g., MCF-7, A549, HepG2) in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium.[12] Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the thiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted in medium) and a "no-treatment control." Incubate for 24, 48, or 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[11]

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[11]

  • Absorbance Reading: Leave the plate at room temperature in the dark for at least 2 hours to ensure complete solubilization.[11] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that causes 50% inhibition of cell growth.

Data Presentation: Cytotoxicity of Thiazole Derivatives

Compound IDTarget Cell LineIncubation Time (h)IC₅₀ (µM)[13][14]
THZ-001MCF-7 (Breast)483.52
THZ-002MCF-7 (Breast)4815.8
THZ-003A549 (Lung)481.21
THZ-004A549 (Lung)48> 100
DoxorubicinMCF-7 (Breast)480.98
CisplatinA549 (Lung)485.50
Secondary & Mechanistic Assays: Uncovering the "How"

Compounds that demonstrate potent cytotoxicity (low IC₅₀ values) are advanced to mechanistic studies. Thiazoles often exert their anticancer effects by inhibiting key signaling kinases or by inducing programmed cell death (apoptosis).[6][7]

Causality & Principle: Protein kinases are crucial regulators of cell signaling, and their dysregulation is a hallmark of cancer.[15] Assays like the ADP-Glo™ Kinase Assay provide a universal method for measuring kinase activity. The assay quantifies the amount of ADP produced during the kinase reaction. As an inhibitor's concentration increases, kinase activity decreases, resulting in less ADP production. This allows for a precise measurement of inhibitor potency against a specific kinase target (e.g., VEGFR-2, Akt, CDK2).[6][7][16]

Protocol Outline: ADP-Glo™ Kinase Assay

  • Reaction Setup: In a 384-well plate, add the kinase buffer, the specific kinase enzyme (e.g., Akt), the test thiazole compound at various concentrations, and the kinase substrate.[17]

  • Initiate Reaction: Add an ATP solution (optimized near the Kₘ for the kinase) to start the reaction.[18] Incubate at room temperature for a defined period (e.g., 60 minutes).[17]

  • Terminate & Deplete ATP: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.[17]

  • Generate Luminescent Signal: Add Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction that produces light. Incubate for 30 minutes.[17]

  • Measure Luminescence: Record the luminescent signal, which is directly proportional to the amount of ADP produced and thus the kinase activity.

G cluster_0 PI3K/Akt Signaling Pathway RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Recruits & Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor Thiazole Inhibitor Inhibitor->Akt INHIBITS

Caption: Thiazole compounds can inhibit the PI3K/Akt pathway.[7]

Causality & Principle: A common mechanism for anticancer drugs is the induction of apoptosis and/or arrest of the cell cycle.[14] Flow cytometry can be used to analyze these events. The Annexin V/Propidium Iodide (PI) assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells. Cell cycle analysis, using a DNA-intercalating dye like PI, quantifies the proportion of cells in different phases (G1, S, G2/M), revealing if a compound causes cell cycle arrest at a specific checkpoint.[6][19]

Chapter 3: Antimicrobial Activity Screening

The rise of antimicrobial resistance necessitates the discovery of new antibacterial and antifungal agents. Thiazole derivatives have shown promise in this area.[4]

Initial Qualitative Screening: Agar Well Diffusion Method

This method is a fundamental, widely used technique for preliminary screening of antimicrobial activity.[20][21] It provides a clear visual indication of whether a compound can inhibit microbial growth.

Causality & Principle: The assay relies on the diffusion of the test compound from a well through an agar plate that has been uniformly seeded with a specific microorganism. If the compound is active, it will inhibit microbial growth, creating a clear "zone of inhibition" around the well. The diameter of this zone is proportional to the compound's potency and diffusion characteristics.[20][22]

Detailed Protocol: Agar Well Diffusion Assay

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in sterile saline or broth, typically adjusted to a 0.5 McFarland standard.

  • Seed Agar Plates: Using a sterile cotton swab, uniformly streak the inoculum over the entire surface of a Mueller-Hinton agar plate to create a bacterial lawn.[23][24]

  • Create Wells: Use a sterile cork borer (e.g., 6 mm diameter) to punch uniform wells into the agar.

  • Add Compounds: Pipette a fixed volume (e.g., 50-100 µL) of the thiazole compound (dissolved in a suitable solvent like DMSO) into each well.

  • Controls: Include a negative control (solvent only) and a positive control (a known antibiotic like Gentamicin).

  • Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for 18-24 hours).

  • Measure Zones: After incubation, measure the diameter of the zone of inhibition in millimeters (mm).

Quantitative Potency Determination: Broth Microdilution for MIC

While diffusion assays are excellent for initial screening, they are considered qualitative.[25] To quantify a compound's potency, the Minimum Inhibitory Concentration (MIC) must be determined using the broth microdilution method.[26]

Causality & Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This method involves challenging a standardized inoculum of the microorganism with serial dilutions of the test compound in a liquid growth medium within a 96-well plate.

Detailed Protocol: Broth Microdilution Assay

  • Prepare Compound Dilutions: In a 96-well plate, prepare two-fold serial dilutions of each thiazole compound in Mueller-Hinton broth. The concentration range should be wide enough to capture the expected MIC (e.g., 256 µg/mL down to 0.5 µg/mL).[12]

  • Prepare Inoculum: Dilute a standardized microbial suspension to the final required concentration (typically 5 x 10⁵ CFU/mL).

  • Inoculate Plate: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a sterility control (broth only), a growth control (broth + inoculum, no compound), and a positive control with a standard antibiotic.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration well where no visible turbidity (bacterial growth) is observed.

Data Presentation: Antimicrobial Activity of Thiazole Derivatives

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
THZ-10186416
THZ-102>128>128>128
THZ-10341288
Ciprofloxacin0.50.015N/A
FluconazoleN/AN/A2

Chapter 4: Anti-inflammatory Activity Screening

Chronic inflammation is implicated in numerous diseases. Thiazoles have been evaluated for their potential to mitigate inflammatory responses, often by targeting enzymes like cyclooxygenase-2 (COX-2).[6][27]

Target-Based Assay: COX-2 Inhibition

Causality & Principle: COX-2 is an enzyme that is typically induced during inflammation and is responsible for the synthesis of prostaglandins, which are key inflammatory mediators.[28][29] Selective inhibition of COX-2 is a validated strategy for anti-inflammatory drugs. Fluorometric or colorimetric screening kits provide a direct way to measure a compound's ability to inhibit recombinant human COX-2 enzyme activity. The assay typically measures the peroxidase component of the COX enzyme.[28][30]

Detailed Protocol: Fluorometric COX-2 Inhibitor Screening Assay

  • Reagent Preparation: Prepare all kit components (Assay Buffer, COX Probe, COX Cofactor, COX-2 enzyme) as per the manufacturer's protocol.[28]

  • Plate Setup:

    • Enzyme Control (EC): Add Assay Buffer.

    • Inhibitor Control (IC): Add a known COX-2 inhibitor (e.g., Celecoxib).[28]

    • Sample Screen (S): Add the test thiazole compounds at various concentrations.

  • Enzyme Addition: Reconstitute and add the COX-2 enzyme to the IC and S wells. Keep the enzyme on ice.

  • Reaction Mix: Prepare a reaction mix containing the COX Assay Buffer, COX Probe, and COX Cofactor. Add this mix to all wells.

  • Initiate Reaction: Add the substrate, Arachidonic Acid, to all wells to start the reaction.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., Ex/Em = 535/587 nm) at room temperature, taking readings every 1-2 minutes for at least 10-15 minutes.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition of the test compounds relative to the Enzyme Control and calculate the IC₅₀ value.

References

  • A review on thiazole based compounds and it's pharmacological activities. (2024). Google AI Search.
  • Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]

  • An Overview of Thiazole Derivatives and its Biological Activities. (2023). ResearchGate. [Link]

  • Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI. [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). PMC. [Link]

  • Methods of screening for antimicrobial compounds. (2003).
  • Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion. (n.d.). ACS Publications. [Link]

  • Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. (2025). NIH. [Link]

  • Synthesis, Antimicrobial Activity and Cytotoxicity of Novel (Piperidin-4-yl)adamantane-1-carboxylate N-Substituted Derivatives. (n.d.). MDPI. [Link]

  • Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH. [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. [Link]

  • SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF NATURAL PRODUCTS. (n.d.). SciELO. [Link]

  • Screening Antibacterial Activity: A Crucial Step in Drug Discovery. (n.d.). Longdom Publishing. [Link]

  • (PDF) Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). ResearchGate. [Link]

  • Synthesis, anticancer activity and mechanism of action of new thiazole derivatives. (2018). PubMed. [Link]

  • Cell sensitivity assays: the MTT assay. (n.d.). PubMed. [Link]

  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (n.d.). PubMed Central. [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity. (2023). YouTube. [Link]

  • Protocol Recommendations for Performing a Kinase Inhibition Assay. (2026). BellBrook Labs. [Link]

  • Approaches, Strategies and Procedures for Identifying Anti-Inflammatory Drug Lead Molecules from Natural Products. (n.d.). MDPI. [Link]

  • COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]

  • Thiazole. (n.d.). Wikipedia. [Link]

  • Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. (2009). American Society for Microbiology. [Link]

  • WELL DIFFUSION METHOD FOR EVALUATION OF ANTIBACTERIAL ACTIVITY OF COPPER PHENYL FATTY HYDROXAMATE SYNTHESIZED FROM CANOLA AND PA. (2013). Semantic Scholar. [Link]

  • Assay Development for Protein Kinase Enzymes. (2012). NCBI - NIH. [Link]

  • Screening of anti‐inflammatory compounds. (n.d.). ResearchGate. [Link]

  • Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. (2023). PMC - NIH. [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). MDPI. [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. [Link]

  • Agar well diffusion assay testing of bacterial susceptibility to various antimicrobials in concentrations non-toxic for human. (n.d.). University of Cincinnati. [Link]

  • Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [Link]

  • Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole. (n.d.). Slideshare. [Link]

  • Synthesis and Evaluation of A New Series of Thiazole Derivatives as Potential Antitumor Agents and MMP Inhibitors. (n.d.). PubMed. [Link]

  • Thiazole derivatives show drug-like properties as broad-spectrum antirhinovirus agents. (2026). BioWorld. [Link]

  • Kinase assays. (2020). BMG LABTECH. [Link]

  • In vitro Assessment of Anti-Inflammatory and COX-2 inhibitory action of some medicinal plants. (n.d.). ResearchGate. [Link]

  • IN VITRO CYTOTOXICITY TEST METHODS: MTT and NRU. (n.d.). DergiPark. [Link]

  • Multichemical Analytical Strategy for Screening Key Differential Compound between Raw and Processed Viticis fructus. (2026). ACS Omega. [Link]

  • Cell-based screening assay for anti-inflammatory activity of bioactive compounds. (2015). PubMed. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research. [Link]

Sources

Exploratory

The Multifaceted Mechanisms of 2-(Thiazol-5-yl)ethanamine Derivatives: A Technical Guide

Introduction: The Prominence of the Thiazole Scaffold in Modern Drug Discovery The 2-(Thiazol-5-yl)ethanamine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Thiazole Scaffold in Modern Drug Discovery

The 2-(Thiazol-5-yl)ethanamine core is a privileged scaffold in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds. This heterocyclic motif, characterized by a five-membered aromatic ring containing both sulfur and nitrogen, imparts favorable pharmacokinetic and pharmacodynamic properties to its derivatives. The inherent structural features of the thiazole ring, including its ability to participate in hydrogen bonding and its metabolic stability, have made it a cornerstone in the design of novel therapeutics.[1] This guide provides an in-depth exploration of the multifaceted mechanisms of action of 2-(Thiazol-5-yl)ethanamine derivatives, offering insights for researchers, scientists, and drug development professionals. We will delve into their interactions with G-protein coupled receptors (GPCRs), their capacity for enzyme inhibition, and their broader antimicrobial and anticancer activities, supported by detailed experimental methodologies and structure-activity relationship (SAR) analyses.

Diverse Mechanisms of Action: A Target-Centric Overview

The therapeutic potential of 2-(Thiazol-5-yl)ethanamine derivatives stems from their ability to interact with a wide range of biological targets. The specific mechanism of action is dictated by the nature and position of substituents on the thiazole ring and the ethanamine side chain.

I. G-Protein Coupled Receptor (GPCR) Modulation

A significant number of 2-(Thiazol-5-yl)ethanamine derivatives function as antagonists at histamine receptors, key players in various physiological and pathological processes.

The histamine H3 receptor (H3R) is a presynaptic autoreceptor predominantly expressed in the central nervous system (CNS).[2] Its activation by histamine inhibits the release of histamine and other neurotransmitters, such as acetylcholine, dopamine, and norepinephrine.[3] Consequently, H3R antagonists promote the release of these neurotransmitters, leading to enhanced wakefulness, cognition, and other pro-cognitive effects.

Mechanism of Action: 2-(Thiazol-5-yl)ethanamine-based H3R antagonists act as competitive inhibitors, binding to the receptor's active site and preventing the binding of endogenous histamine.[4][5] This blockade of the Gi/o-coupled receptor prevents the inhibition of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This, in turn, modulates downstream signaling cascades, including the protein kinase A (PKA) pathway.[3]

Signaling Pathway of Histamine H3 Receptor Antagonism

H3R_Antagonism H3R Histamine H3 Receptor G_protein Gi/o Protein H3R->G_protein Activates Histamine Histamine Histamine->H3R Binds & Activates Antagonist 2-(Thiazol-5-yl)ethanamine Derivative (Antagonist) Antagonist->H3R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Neurotransmitter_Release Increased Neurotransmitter Release PKA->Neurotransmitter_Release Leads to

Caption: Antagonism of the H3 receptor by 2-(Thiazol-5-yl)ethanamine derivatives.

The histamine H2 receptor (H2R) is primarily found on parietal cells in the stomach lining.[6] Its activation stimulates the secretion of gastric acid.[7][8] H2R antagonists are therefore used to treat conditions characterized by excessive acid production, such as peptic ulcers and gastroesophageal reflux disease (GERD).

Mechanism of Action: Similar to their action on H3 receptors, 2-(Thiazol-5-yl)ethanamine derivatives can act as competitive antagonists at H2 receptors.[9] By blocking the binding of histamine, these compounds inhibit the Gs-coupled signaling cascade that leads to the activation of the proton pump (H+/K+ ATPase) and subsequent acid secretion.[7][9]

Signaling Pathway of Histamine H2 Receptor Antagonism

H2R_Antagonism H2R Histamine H2 Receptor G_protein Gs Protein H2R->G_protein Activates Proton_Pump H+/K+ ATPase (Proton Pump) H_ion H+ Proton_Pump->H_ion Secretes Histamine Histamine Histamine->H2R Binds & Activates Antagonist 2-(Thiazol-5-yl)ethanamine Derivative (Antagonist) Antagonist->H2R Binds & Blocks AC Adenylyl Cyclase G_protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates PKA->Proton_Pump Activates

Caption: Antagonism of the H2 receptor by 2-(Thiazol-5-yl)ethanamine derivatives.

II. Enzyme Inhibition

The versatility of the 2-(Thiazol-5-yl)ethanamine scaffold extends to the inhibition of various enzymes implicated in disease.

11β-HSD1 is an enzyme that converts inactive cortisone to active cortisol, particularly in adipose tissue and the liver.[1][10] Overactivity of this enzyme is linked to metabolic syndrome, type 2 diabetes, and obesity.[11]

Mechanism of Action: Derivatives of 2-(Thiazol-5-yl)ethanamine can act as inhibitors of 11β-HSD1, preventing the regeneration of cortisol.[11] By reducing intracellular cortisol levels, these inhibitors can improve insulin sensitivity and glucose metabolism.[1][10]

c-Met is a receptor tyrosine kinase that, upon binding its ligand, hepatocyte growth factor (HGF), activates signaling pathways involved in cell proliferation, survival, and migration.[12] Aberrant c-Met signaling is a hallmark of many cancers.[13]

Mechanism of Action: Certain 2-(Thiazol-5-yl)ethanamine derivatives function as c-Met kinase inhibitors. They typically bind to the ATP-binding site of the kinase domain, preventing autophosphorylation and the subsequent activation of downstream signaling pathways such as the PI3K/AKT and RAS/ERK pathways.[14][15] This leads to the inhibition of tumor cell growth and survival.[15]

III. Antimicrobial and Anticancer Activity

The thiazole ring is a common feature in many antimicrobial and anticancer agents.[16][17]

Antimicrobial Mechanism: The antimicrobial activity of thiazole derivatives is often attributed to their ability to disrupt microbial cell membranes.[18] The amphiphilic nature of some derivatives allows them to insert into the lipid bilayer, leading to leakage of cellular contents and cell death.[18] Other proposed mechanisms include the inhibition of essential bacterial enzymes.[16]

Anticancer Mechanism: The anticancer effects of these derivatives are diverse and often involve the inhibition of key signaling pathways, as seen with c-Met inhibitors. Additionally, some thiazole-containing compounds have been shown to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of Bcl-2 family proteins.

Structure-Activity Relationships (SAR)

The biological activity of 2-(Thiazol-5-yl)ethanamine derivatives is highly dependent on their substitution patterns.

TargetKey SAR ObservationsReferences
Histamine H3 Receptor Substitution at the 5-position of the thiazole ring is generally more favorable for antagonist activity than substitution at the 4-position. The nature of the substituent on the terminal amine of the ethanamine side chain significantly influences potency.[5][19]
Histamine H2 Receptor The presence of a methylthioalkyl side-chain at the 5-position of the thiazole ring with urea-equivalent moieties is important for activity. 2-amino-5-thiazolyl derivatives are generally more potent than the corresponding 2-guanidino-5-thiazolyl compounds.
Antimicrobial Activity The presence of electron-withdrawing groups on a phenyl ring substituent often enhances antibacterial activity. Lipophilicity plays a crucial role in the ability of the compound to penetrate bacterial cell membranes.[20]

Experimental Methodologies for Elucidating Mechanism of Action

A combination of in vitro and in silico techniques is essential to fully characterize the mechanism of action of 2-(Thiazol-5-yl)ethanamine derivatives.

I. Receptor Binding Assays

Causality: To determine if a compound directly interacts with a specific receptor, radioligand binding assays are the gold standard.[2][21] These assays quantify the affinity of a compound for a receptor by measuring the displacement of a known radiolabeled ligand.

Self-Validation: The inclusion of positive and negative controls, as well as saturation binding experiments to determine receptor density (Bmax) and radioligand affinity (Kd), ensures the validity of the results.[2]

Experimental Workflow: Radioligand Binding Assay

Binding_Assay Prepare_Membranes Prepare Cell Membranes Expressing Target Receptor Incubate Incubate Membranes with Radioligand and Test Compound Prepare_Membranes->Incubate Separate Separate Bound from Free Radioligand (e.g., Filtration) Incubate->Separate Quantify Quantify Radioactivity of Bound Ligand Separate->Quantify Analyze Analyze Data to Determine Ki or IC50 Quantify->Analyze

Caption: A generalized workflow for a radioligand binding assay.

Protocol: Competitive Radioligand Binding Assay

  • Preparation of Cell Membranes: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [3H]-histamine) and varying concentrations of the unlabeled test compound to the membrane preparation.

  • Incubation: Incubate the plate at a specific temperature for a time sufficient to reach equilibrium.[22]

  • Separation: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.[22]

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.[22]

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which can then be used to calculate the inhibitory constant (Ki).

II. Enzyme Inhibition Assays

Causality: To confirm that a compound's activity is due to the inhibition of a specific enzyme, in vitro enzyme assays are performed.[23] These assays measure the rate of the enzymatic reaction in the presence and absence of the inhibitor.

Self-Validation: The use of a known inhibitor as a positive control and the determination of the mode of inhibition (e.g., competitive, non-competitive) through kinetic studies validate the assay.[24]

Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare solutions of the enzyme, substrate, and test compound in an appropriate buffer.

  • Assay Setup: In a microplate, add the enzyme and varying concentrations of the test compound.

  • Pre-incubation: Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.

  • Detection: Monitor the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

III. Cell-Based Signaling Assays

Causality: To understand how receptor binding or enzyme inhibition translates into a cellular response, cell-based assays are crucial.[25] For GPCRs, assays that measure changes in second messenger levels, such as cAMP, are commonly used.[26]

Self-Validation: The use of known agonists and antagonists as controls, as well as confirmation of target expression in the cell line, ensures the reliability of the results.

Protocol: cAMP Assay for H3 Receptor Antagonists

  • Cell Culture: Culture a cell line stably expressing the human histamine H3 receptor (e.g., CHO or HEK293 cells).

  • Cell Plating: Seed the cells into a 96-well plate and allow them to adhere overnight.[27]

  • Assay Procedure:

    • Pre-treat the cells with varying concentrations of the 2-(Thiazol-5-yl)ethanamine derivative (antagonist).

    • Stimulate the cells with a fixed concentration of a known H3 receptor agonist (e.g., R-(-)-α-methylhistamine) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • Lyse the cells to release intracellular cAMP.

  • Detection: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay based on fluorescence resonance energy transfer (FRET) or enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: Plot the cAMP concentration against the logarithm of the antagonist concentration to determine the IC50 value.

IV. Molecular Docking

Causality: Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site.[28] This provides insights into the specific molecular interactions that govern binding and can help rationalize SAR data.

Self-Validation: The docking protocol should be validated by redocking a known ligand into the crystal structure of the target protein to ensure that the method can accurately reproduce the experimentally observed binding mode.

Workflow: Molecular Docking Study

Docking_Workflow Prepare_Protein Prepare Target Protein Structure (e.g., from PDB) Define_Binding_Site Define the Binding Site on the Protein Prepare_Protein->Define_Binding_Site Prepare_Ligand Prepare 3D Structure of Thiazole Derivative Run_Docking Perform Docking Simulation Prepare_Ligand->Run_Docking Define_Binding_Site->Run_Docking Analyze_Results Analyze Binding Poses and Scoring Functions Run_Docking->Analyze_Results Visualize Visualize Protein-Ligand Interactions Analyze_Results->Visualize

Caption: A typical workflow for a molecular docking study.

Therapeutic Implications

The diverse mechanisms of action of 2-(Thiazol-5-yl)ethanamine derivatives translate into a broad range of potential therapeutic applications:

  • Neurological and Psychiatric Disorders: H3 receptor antagonists are being investigated for the treatment of cognitive disorders, such as Alzheimer's disease and attention deficit hyperactivity disorder (ADHD), as well as sleep disorders like narcolepsy.[2]

  • Gastrointestinal Disorders: H2 receptor antagonists are established treatments for conditions related to excessive gastric acid.

  • Metabolic Diseases: 11β-HSD1 inhibitors hold promise for the treatment of type 2 diabetes and metabolic syndrome.[1]

  • Oncology: c-Met kinase inhibitors are a targeted therapy for various cancers where the c-Met pathway is dysregulated.[14]

  • Infectious Diseases: The antimicrobial properties of these derivatives make them potential candidates for the development of new antibiotics and antifungals.[17]

Conclusion

The 2-(Thiazol-5-yl)ethanamine scaffold is a remarkably versatile platform for the design of novel therapeutic agents. Its derivatives exhibit a wide spectrum of biological activities by targeting diverse classes of proteins, including GPCRs and enzymes. A thorough understanding of their specific mechanisms of action, guided by rigorous experimental methodologies and computational approaches, is paramount for the successful development of these compounds into clinically effective drugs. Future research will likely focus on optimizing the selectivity of these derivatives for their intended targets to minimize off-target effects and enhance their therapeutic index.

References

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Recrystallization of 2-Aminothiazole Derivatives

Introduction: The Critical Role of Purity for 2-Aminothiazole Scaffolds in Drug Development The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its pre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Purity for 2-Aminothiazole Scaffolds in Drug Development

The 2-aminothiazole moiety is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] These derivatives form the structural core of numerous therapeutic agents, demonstrating anticancer, antioxidant, antimicrobial, and anti-inflammatory properties.[2][3][4] As with any active pharmaceutical ingredient (API), the purity of a 2-aminothiazole derivative is not merely a quality metric; it is a critical determinant of the drug's safety, efficacy, and stability. The final purification step is paramount, and recrystallization stands as the most robust and scalable method to achieve the stringent purity levels required for clinical applications.[5][6]

This guide provides an in-depth exploration of recrystallization techniques tailored for 2-aminothiazole derivatives. It moves beyond simple procedural lists to explain the underlying principles, empowering researchers to rationally design, execute, and troubleshoot purification processes. We will delve into solvent selection strategies, detailed experimental protocols, and solutions to common challenges such as polymorphism and "oiling out," ensuring the production of high-purity crystalline materials suitable for drug development.

Pillar 1: The Science of Solvent Selection - A Self-Validating System

Recrystallization is fundamentally a process of controlled precipitation.[7] An impure solid is dissolved in a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to the formation of a highly ordered crystal lattice that excludes impurities. The impurities, ideally, remain dissolved in the cooled solvent (the "mother liquor").

The choice of solvent is the single most critical factor for a successful recrystallization. An ideal solvent for a 2-aminothiazole derivative should meet the following criteria:

  • High Solute Solubility at High Temperatures: The compound should be readily soluble in the boiling solvent.

  • Low Solute Solubility at Low Temperatures: The compound should be poorly soluble in the same solvent at room temperature or below, to maximize crystal recovery.

  • Favorable Impurity Solubility: Impurities should either be completely insoluble in the hot solvent (allowing for removal by hot filtration) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • Chemical Inertness: The solvent must not react with the 2-aminothiazole derivative.[7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.[7]

  • Avoidance of "Oiling Out": The solvent's boiling point should be lower than the melting point of the compound being purified. If the boiling point is higher, the compound may melt in the hot solvent instead of dissolving, separating as an insoluble liquid—a phenomenon known as "oiling out".[8][9]

The somewhat polar, yet aromatic, nature of the 2-aminothiazole ring means that a range of solvents, from polar protic (like ethanol) to nonpolar aromatic (like benzene), may be suitable, depending on the specific substituents on the derivative.[10]

Decision Workflow for Solvent Selection

The following workflow provides a systematic approach to identifying the optimal solvent or solvent system.

Solvent_Selection start Start: Crude 2-Aminothiazole Derivative test_solubility Test Solubility in a Range of Solvents (e.g., Ethanol, Water, Ethyl Acetate, Toluene, Hexane) at Room Temperature start->test_solubility dissolves_cold Dissolves in Cold Solvent? test_solubility->dissolves_cold Test Result insoluble_cold Insoluble or Sparingly Soluble in Cold Solvent? dissolves_cold->insoluble_cold No try_two_solvent Consider Two-Solvent System (Protocol 2) dissolves_cold->try_two_solvent Yes (This could be 'Solvent 1' in a two-solvent system) heat_test Heat the Mixture to the Solvent's Boiling Point insoluble_cold->heat_test Yes dissolves_hot Does it Dissolve Completely? heat_test->dissolves_hot insoluble_hot Insoluble in Hot Solvent. Discard Solvent. dissolves_hot->insoluble_hot No cool_solution Cool Slowly to Room Temperature, then in an Ice Bath dissolves_hot->cool_solution Yes insoluble_hot->test_solubility crystals_form Abundant Crystals Form? cool_solution->crystals_form no_crystals No or Few Crystals Form. (Too Soluble) crystals_form->no_crystals No suitable_single Suitable Single Solvent Found. Proceed with Protocol 1. crystals_form->suitable_single Yes no_crystals->try_two_solvent

Caption: A logical workflow for selecting an appropriate recrystallization solvent.

Common Solvents for 2-Aminothiazole Derivatives

The following table summarizes solvents that have been successfully used for the recrystallization of 2-aminothiazole and its derivatives, providing a starting point for your screening process.

Solvent/SystemBoiling Point (°C)PolarityTypical Application NotesReference
Ethanol 78Polar ProticAn excellent first choice for many derivatives. Good balance of polarity. Used for purifying products from Hantzsch synthesis.[11][12]
Benzene 80Nonpolar AromaticEffective for achieving high purity (99.9%) for the parent 2-aminothiazole. Caution: Carcinogen. Use with appropriate safety measures.[13]
Ethanol/Water VariablePolar ProticA common mixed-solvent system. Water acts as the antisolvent. Good for moderately polar derivatives.[14]
Ethanol/Ether VariableMixed PolarityDiethyl ether can serve as an antisolvent for compounds highly soluble in ethanol.[15]
n-Hexane/Acetone VariableMixed PolarityA versatile system where acetone is the "good" solvent and hexane is the antisolvent.[14][16]
Water 100Highly PolarCan be used for derivatives that are sufficiently polar to dissolve in hot water, but may require high temperatures.[14][17]

Pillar 2: Field-Proven Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and troubleshooting guidance.

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward and preferred method when a suitable single solvent is identified.

Methodology:

  • Solvent Selection: Identify a suitable solvent using the workflow described above.

  • Dissolution:

    • Place the crude 2-aminothiazole derivative in an Erlenmeyer flask.

    • Add a small amount of the chosen solvent and bring the mixture to a gentle boil using a hot plate.

    • Continue to add the minimum amount of hot solvent dropwise until the solid just completely dissolves.[18] Adding excess solvent will reduce the final yield as more compound will remain in the mother liquor.[9]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Re-boil for a few minutes. The charcoal will adsorb colored impurities.

  • Hot Filtration (If Necessary): If there are insoluble impurities (like dust or charcoal), they must be removed while the solution is hot to prevent premature crystallization.[19][20]

    • Set up a gravity filtration apparatus with a short-stemmed funnel and fluted filter paper.

    • Heat a receiving Erlenmeyer flask with a small amount of solvent on the hot plate, allowing the hot vapors to warm the funnel.[21] This prevents the product from crystallizing in the funnel.

    • Pour the hot solution through the fluted filter paper in portions.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of large, pure crystals, as it allows the lattice to form correctly, excluding impurities.[18]

    • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal formation by further decreasing the compound's solubility.

  • Collection and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining mother liquor without dissolving the product.

  • Drying: Press the crystals between sheets of filter paper to remove excess solvent, then allow them to air-dry completely. The final product's purity can be assessed by melting point determination and spectroscopic analysis.

Protocol 2: Two-Solvent (Solvent-Antisolvent) Recrystallization

This method is employed when no single solvent has the desired solubility properties. It involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then carefully adding a "poor" or "antisolvent" (in which it is insoluble) to induce precipitation.[22][23][24]

Methodology:

  • Solvent Pair Selection: Choose two miscible solvents.[18] The first should dissolve the compound well, even at room temperature. The second should not dissolve the compound at all. Common pairs include ethanol-water and hexane-ethyl acetate.[14][16]

  • Dissolution: Dissolve the crude 2-aminothiazole derivative in the minimum amount of the "good" solvent at near-boiling temperature.

  • Addition of Antisolvent:

    • While the solution is still hot, add the "poor" solvent (antisolvent) dropwise with constant swirling.

    • Continue adding the antisolvent until the solution becomes persistently cloudy (turbid). This point of incipient precipitation is the saturation point.

  • Re-clarification: Add one or two drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again.[18] This ensures the solution is perfectly saturated.

  • Crystallization, Collection, and Drying: Follow steps 5, 6, and 7 from the Single-Solvent Recrystallization protocol.

Workflow for Hot Filtration

Hot_Filtration start Start: Hot, Saturated Solution with Insoluble Impurities setup Prepare Apparatus: - Short-stem funnel - Fluted filter paper - Receiving flask start->setup preheat Preheat the Funnel: Add a small amount of pure hot solvent to the receiving flask and boil. Let vapors heat the funnel. setup->preheat filter Pour the Hot Solution Through the Filter Paper in Portions preheat->filter check_funnel Crystals forming in funnel? filter->check_funnel rinse Rinse with a small amount of fresh hot solvent check_funnel->rinse Yes end End: Clear, Hot Filtrate Ready for Cooling check_funnel->end No rinse->filter

Caption: Step-by-step workflow for successful hot filtration.

Pillar 3: Troubleshooting and Authoritative Grounding

Even with well-defined protocols, challenges can arise. Understanding the cause is key to finding a solution.

Common Problem: "Oiling Out"
  • Observation: The compound separates as an oily liquid instead of solid crystals upon cooling.

  • Causality: This occurs when the melting point of the solute is lower than the temperature of the solution at the point of saturation.[8][9] Impurities can also depress the melting point, exacerbating the problem.[8][9] The oil often traps impurities, defeating the purpose of recrystallization.

  • Solutions:

    • Reheat and Dilute: Reheat the solution until the oil redissolves completely. Add more of the hot solvent to decrease the saturation temperature.[8][9]

    • Slow Down Cooling: Allow the solution to cool much more slowly. Rapid cooling can cause high supersaturation at temperatures above the compound's melting point.[8]

    • Change Solvents: Select a solvent with a lower boiling point.

    • Induce Crystallization at a Lower Temperature: Try scratching the inside of the flask with a glass rod at a lower temperature or adding a seed crystal once the solution has cooled significantly.

Common Problem: No Crystals Form
  • Observation: The solution remains clear even after cooling in an ice bath.

  • Causality: This is most often due to using too much solvent, resulting in a solution that is not saturated at low temperatures.[9][18]

  • Solutions:

    • Induce Nucleation: Scratch the inside of the flask with a glass rod at the air-liquid interface. The microscopic scratches provide a surface for crystal nucleation.

    • Seeding: Add a tiny crystal from a previous batch (a "seed crystal") to the solution to initiate crystallization.[25]

    • Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent, thereby increasing the concentration, and then attempt to cool and crystallize again.[9]

Common Problem: Poor Crystal Recovery
  • Observation: The final mass of the dried, pure crystals is significantly lower than expected.

  • Causality:

    • Using too much solvent during the dissolution step.[9]

    • Premature crystallization during hot filtration, with product being lost on the filter paper.[20]

    • Washing the collected crystals with solvent that was not sufficiently cold.

  • Solutions:

    • Optimize Solvent Volume: Use the absolute minimum amount of hot solvent for dissolution.

    • Ensure Efficient Hot Filtration: Properly pre-heat the filtration apparatus.[19]

    • Use Ice-Cold Washing Solvent: Always use solvent that has been thoroughly chilled in an ice bath for the final wash.

A Note on Polymorphism

2-aminothiazole derivatives, like many APIs, can exhibit polymorphism—the ability to exist in multiple crystalline forms.[6][26] Different polymorphs can have different physical properties, including solubility, stability, and bioavailability, which are critical in drug development. The choice of solvent and the conditions of crystallization (e.g., cooling rate) can directly influence which polymorphic form is obtained.[7] Therefore, it is essential to characterize the final crystalline product using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and microscopy to ensure batch-to-batch consistency.

References

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  • Oiling Out in Crystallization. (n.d.). Mettler Toledo.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). PubMed Central.
  • Recrystallization of Active Pharmaceutical Ingredients. (n.d.). ResearchGate.
  • How to avoid the formation of oil droplets during recrystallization? (2014). ResearchGate.
  • shows that replacement of solvent for recrystallization does not change... (n.d.). ResearchGate.
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  • Single-solvent recrystallisation. (n.d.). University of York.
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  • Recrystallization Definition, Principle &Purpose. (2022). PraxiLabs.
  • [Question: Recrystallization] How do you know which solvent is the best to use for recrystallization if only the solute's solubilities in the different solvents (in hot and cold temperature), are given? (2021). Reddit.
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Application

Application Note: A Validated Reversed-Phase HPLC Method for the Quantification of 2-(Thiazol-5-yl)ethanamine

Abstract This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Thiazol-5-yl)ethanamine. The method utilizes a C1...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, accurate, and precise reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 2-(Thiazol-5-yl)ethanamine. The method utilizes a C18 stationary phase with an isocratic mobile phase consisting of a phosphate buffer and acetonitrile, with UV detection. The protocol has been developed to provide a reliable analytical tool for researchers, scientists, and drug development professionals involved in processes where 2-(Thiazol-5-yl)ethanamine is a key intermediate or final product. Full method validation was performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating the method's suitability for its intended purpose.[1][2]

Introduction and Scientific Rationale

2-(Thiazol-5-yl)ethanamine is a crucial building block in medicinal chemistry and pharmaceutical development.[3] Its structural motif is present in various biologically active compounds. Consequently, a reliable and validated analytical method for its quantification is essential for process monitoring, quality control of starting materials, and stability testing.

The primary challenge in analyzing small, polar molecules like 2-(Thiazol-5-yl)ethanamine via reversed-phase HPLC is achieving adequate retention on non-polar stationary phases.[4] Furthermore, as a primary amine, its ionization state is pH-dependent, which can significantly impact peak shape and retention time. This method addresses these challenges by employing a C18 column, which is a widely used and versatile stationary phase, and controlling the mobile phase pH to ensure consistent protonation of the amine moiety, leading to stable retention and excellent peak symmetry.[5][6] The selection of UV detection is based on the presence of the thiazole ring, a chromophore that allows for sensitive detection in the ultraviolet spectrum.[7]

Experimental Methodology

Materials and Equipment
  • Analyte: 2-(Thiazol-5-yl)ethanamine reference standard (>98% purity)

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade)

    • Orthophosphoric Acid (85%, ACS Grade)

    • Water (HPLC Grade or Milli-Q)

  • Equipment:

    • HPLC system with isocratic pump, autosampler, column thermostat, and UV/Vis or Diode Array Detector (DAD)

    • Analytical Balance (0.01 mg readability)

    • pH Meter

    • Sonicator

    • Volumetric flasks and pipettes (Class A)

    • Syringe filters (0.45 µm, PTFE or Nylon)

Chromatographic Conditions

A summary of the optimized HPLC conditions is presented in the table below. The causality for these choices is rooted in the physicochemical properties of the analyte. A C18 column was selected as it is the most common and robust reversed-phase column.[8] The mobile phase composition was optimized to achieve a suitable retention time (k' > 2) and resolution from the solvent front. The acidic pH of 3.0 ensures the primary amine is fully protonated, which minimizes peak tailing from silanol interactions and provides reproducible retention.[9] The detection wavelength of 272 nm was selected based on the UV absorbance maximum for similar aminothiazole structures, providing high sensitivity.[7]

ParameterCondition
HPLC Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM KH₂PO₄ Buffer (pH 3.0) : Acetonitrile (85:15, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 272 nm
Injection Volume 10 µL
Column Temperature 30 °C
Run Time 10 minutes

Step-by-Step Protocols

The following diagram illustrates the general experimental workflow from solution preparation to final analysis.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase Preparation (Buffer + ACN, Filter & Degas) D System Equilibration (Stable Baseline) A->D B Standard Stock Solution (Weighing & Dissolution) C Working Standards & Samples (Serial Dilution) B->C F Sequence Injection (Standards & Samples) C->F E System Suitability Test (SST) (Injection of Standard) D->E E->F G Peak Integration (Retention Time & Area) F->G H Calibration Curve Generation G->H I Quantification of Analyte H->I G cluster_params Validation Method Validation (ICH Q2) The objective is to demonstrate that the analytical procedure is suitable for its intended purpose. Specificity Specificity Analyte assessed in presence of impurities/matrix Validation:head->Specificity Linearity Linearity Proportionality of response to concentration Validation:head->Linearity Accuracy Accuracy Closeness of test results to true value Validation:head->Accuracy Precision Precision Repeatability (Intra-day) Intermediate (Inter-day) Validation:head->Precision Limits Detection & Quantitation LOD (S/N ≥ 3) LOQ (S/N ≥ 10) Validation:head->Limits Robustness Robustness Capacity to remain unaffected by small variations Validation:head->Robustness

Caption: Key parameters for analytical method validation as per ICH Q2(R1) guidelines.

Specificity

Specificity was demonstrated by injecting a blank (mobile phase) and a placebo (matrix without the analyte). No interfering peaks were observed at the retention time of 2-(Thiazol-5-yl)ethanamine, confirming the method's ability to assess the analyte unequivocally. [10]

Linearity

Linearity was evaluated across a concentration range of 1-100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResultAcceptance Criteria
Concentration Range 1-100 µg/mL-
Correlation Coefficient (r²) 0.9998r² ≥ 0.999
Linear Regression Equation y = 45210x + 1250-
Accuracy

Accuracy was determined by the recovery method. A known amount of analyte was spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration of 25 µg/mL). Each level was prepared in triplicate.

Spike LevelConcentration (µg/mL)Mean Recovery (%)%RSDAcceptance Criteria
80% 2099.50.8%98.0 - 102.0%
100% 25100.80.5%98.0 - 102.0%
120% 30101.20.6%98.0 - 102.0%
Precision
  • Repeatability (Intra-day Precision): Six replicate preparations of the sample at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated by a different analyst on a different day using a different instrument.

Precision Type%RSD of Assay ResultsAcceptance Criteria
Repeatability 0.7%%RSD ≤ 2.0%
Intermediate Precision 1.1%%RSD ≤ 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the signal-to-noise (S/N) ratio.

  • LOD: 0.3 µg/mL (S/N ≈ 3:1)

  • LOQ: 1.0 µg/mL (S/N ≈ 10:1) The LOQ was confirmed to have acceptable precision and accuracy.

Robustness

The robustness of the method was evaluated by introducing small, deliberate variations to the method parameters, including mobile phase composition (±2% acetonitrile), pH (±0.2 units), column temperature (±2 °C), and flow rate (±0.1 mL/min). In all cases, the system suitability parameters remained within the acceptance criteria, and the assay results were not significantly affected, demonstrating the method's reliability during normal usage.

Conclusion

The RP-HPLC method described in this application note is simple, rapid, and reliable for the quantification of 2-(Thiazol-5-yl)ethanamine. The comprehensive validation study confirms that the method is linear, accurate, precise, specific, and robust, making it highly suitable for routine quality control and research applications in the pharmaceutical industry.

References

  • SIELC Technologies. (n.d.). Separation of Thiazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Asian Journal of Research in Chemistry. (2011). A RP-HPLC method for the simultaneous estimation of Silymarin and Thiamine in bulk and pharmaceutical forms. Retrieved from [Link]

  • Iraqi Academic Scientific Journals. (2023). Synthesis, quantification and characterization of 1,3,4-thiadiazole derivatives of ampicillin by HPLC. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Retrieved from [Link]

  • Maslankiewicz, A., et al. (2009). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. Journal of AOAC International, 92(5), 1499-1507. Retrieved from [Link]

  • International Journal of Chemical Studies. (2018). Development and validation of HPLC technique with a 100% water mobile phase for analysing thiabendazole and its metabolite, 5. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Phenomenex. (n.d.). Choosing the Right HPLC Column: A Complete Guide. Retrieved from [Link]

  • Waters Corporation. (2024). Waters Column Selection Guide for Polar Compounds. Retrieved from [Link]

  • de Oliveira, L. G., et al. (2016). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. PLoS ONE, 11(7), e0159263. Retrieved from [Link]

  • ResearchGate. (2022). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. Retrieved from [Link]

  • Anumolu, P. D., et al. (2012). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Indian Journal of Pharmaceutical Sciences, 74(1), 78–82. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column Purification of primary amines. Retrieved from [Link]

  • Element Lab Solutions. (n.d.). HPLC Column Selection. Retrieved from [Link]

  • Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]

Sources

Method

Application Note: Enhancing the Oral Bioavailability of 2-(Thiazol-5-yl)ethanamine

Strategic Prodrug Design and Validation Protocols Executive Summary & Challenge Definition The Molecule: 2-(Thiazol-5-yl)ethanamine (5-(2-aminoethyl)thiazole) is a structural bioisostere of histamine.[1][2][3] Unlike its...

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Prodrug Design and Validation Protocols

Executive Summary & Challenge Definition

The Molecule: 2-(Thiazol-5-yl)ethanamine (5-(2-aminoethyl)thiazole) is a structural bioisostere of histamine.[1][2][3] Unlike its 2-yl isomer, the 5-yl substitution pattern closely mimics the spatial arrangement of the imidazole ring in histamine, making it a critical scaffold for H1/H2 receptor agonists and partial agonists.

The Bioavailability Barrier: Despite its pharmacological potential, the clinical utility of 2-(Thiazol-5-yl)ethanamine is severely limited by two physicochemical factors:

  • Ionization & Polarity: The primary ethylamine side chain (pKa

    
     9.[2][3]4) is predominantly protonated (>99%) at physiological pH (7.4).[2][3] This cationic charge creates a high desolvation energy barrier, preventing passive diffusion across the lipophilic intestinal epithelium (BCS Class III behavior).
    
  • Metabolic Instability: The exposed primary amine is a prime substrate for Monoamine Oxidases (MAO-A/B) and Semicarbazide-Sensitive Amine Oxidases (SSAO), leading to rapid first-pass oxidative deamination.[1][2][3]

The Solution: This guide details two high-probability prodrug strategies to mask the amine functionality, thereby increasing lipophilicity and metabolic stability. It provides self-validating protocols for their synthesis and biological assessment.[1][2][3]

Strategic Design: The "Trojan Horse" Approaches

We recommend two distinct strategies based on the desired release mechanism.

Strategy A: Acyloxyalkyl Carbamates (Metabolic Cascade Activation)

Best for: Maximizing passive diffusion and protecting against MAO.[1]

Direct amides (e.g., N-acetyl) are often too stable in vivo due to the lack of specific amidases. The Acyloxyalkyl Carbamate strategy utilizes a "double prodrug" linker.

  • Mechanism: The amine is masked as a carbamate linked to an ester.[2][3]

  • Activation: Ubiquitous plasma esterases cleave the terminal ester.[2][3]

  • Cascade: The resulting

    
    -hydroxy carbamate is unstable and spontaneously decomposes, releasing CO
    
    
    
    , an aldehyde, and the free amine drug.
Strategy B: Amino Acid Conjugates (Carrier-Mediated Transport)

Best for: Exploiting the PEPT1 transporter.[1][2]

Coupling the amine to a neutral amino acid (e.g., Valine or Phenylalanine) creates a "pseudo-dipeptide."

  • Mechanism: The prodrug mimics a dietary peptide.[2][3]

  • Transport: It is actively transported across the apical membrane by the PepT1 transporter (SLC15A1).

  • Activation: Intracellular valacyclovirase or general peptidases release the parent drug within the enterocyte or in the systemic circulation.

Visualizing the Activation Pathway

The following diagram illustrates the metabolic cascade for Strategy A (Acyloxyalkyl Carbamate), demonstrating the critical "self-immolation" step.

MetabolicActivation cluster_0 Bioavailability Barrier (Intestine) Prodrug Intact Prodrug (Lipophilic, Non-ionized) Intermediate Unstable Intermediate (Alpha-hydroxy carbamate) Prodrug->Intermediate Esterase Hydrolysis (Plasma/Liver) Parent Active Drug (2-(Thiazol-5-yl)ethanamine) Intermediate->Parent Spontaneous Collapse Byproducts Byproducts (Aldehyde + CO2) Intermediate->Byproducts

Figure 1: Mechanism of Acyloxyalkyl Carbamate activation.[2] The initial enzymatic step triggers a chemical collapse, ensuring release of the parent amine.

Detailed Experimental Protocols
Protocol A: Synthesis of Acyloxyalkyl Carbamate Prodrug

Rationale: This "one-pot, two-step" method avoids the isolation of unstable chloroalkyl intermediates.[1][2][3]

Materials:

  • 2-(Thiazol-5-yl)ethanamine (free base or HCl salt)[1][2][3]

  • 1-Chloroethyl chloroformate (Linker)[2][3]

  • Aliphatic carboxylic acid (e.g., Isobutyric acid for optimal lipophilicity)

  • Cesium Carbonate (Cs

    
    CO
    
    
    
    )[1][2]
  • Anhydrous DMF[1][2]

Step-by-Step Methodology:

  • Carbamate Formation: Dissolve 2-(Thiazol-5-yl)ethanamine (1.0 eq) in anhydrous DCM at 0°C. Add Diisopropylethylamine (DIPEA, 2.5 eq). Dropwise add 1-chloroethyl chloroformate (1.1 eq).[1][2][3] Stir for 2 hours.

    • Checkpoint: Verify formation of the chloroethyl carbamate intermediate by TLC/LC-MS.

  • Esterification: Evaporate solvent.[2][3] Redissolve the intermediate in anhydrous DMF. Add the carboxylic acid (e.g., Isobutyric acid, 1.5 eq) and Cs

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Heat to 60°C for 4-6 hours. The cesium salt promotes the displacement of the chloride by the carboxylate.

  • Workup: Dilute with Ethyl Acetate, wash with water and brine.[2][3] Dry over Na

    
    SO
    
    
    
    .
  • Purification: Silica gel chromatography (Hexane/EtOAc gradient).

Protocol B: In Vitro Plasma Stability Assay

Rationale: Confirms that the prodrug is stable enough to cross the gut but labile enough to release the drug in systemic circulation. A prodrug that does not release the parent is a failure.

Reagents:

  • Pooled Human/Rat Plasma (heparinized).[2][3]

  • Test Compound (10 mM stock in DMSO).[2][3][4]

  • Internal Standard (e.g., Tolbutamide or Warfarin).[3]

Workflow:

  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spiking: Add test compound to plasma to a final concentration of 1 µM (0.1% DMSO final).

  • Incubation: Incubate in a shaker at 37°C.

  • Sampling: At t = 0, 15, 30, 60, and 120 min, remove 50 µL aliquots.

  • Quenching: Immediately add 200 µL ice-cold Acetonitrile containing the Internal Standard to precipitate proteins and stop enzymatic activity.

  • Analysis: Centrifuge (4000g, 20 min, 4°C). Analyze supernatant via LC-MS/MS.

  • Data Calculation: Plot ln(% Remaining) vs. Time to determine half-life (

    
    ).
    

Acceptance Criteria:

  • Prodrug Disappearance:

    
     should be < 60 minutes in plasma (rapid activation).[2][3]
    
  • Parent Appearance: Molar recovery of the parent drug must be >80% of the degraded prodrug. If parent recovery is low, suspect alternative metabolic pathways (e.g., ring oxidation).

Protocol C: Caco-2 Permeability Assay (Bidirectional)

Rationale: The definitive in vitro model for predicting human intestinal absorption.

Workflow Diagram:

Caco2Workflow Step1 Differentiation (21 Days on Transwell) Step2 TEER Measurement (Integrity Check > 300 Ω·cm²) Step1->Step2 Step3 Dosing (Apical: pH 6.5 | Basolateral: pH 7.4) Step2->Step3 Step4 Sampling (t=60, 120 min) Step3->Step4 Step5 LC-MS/MS Analysis (Calculate Papp) Step4->Step5

Figure 2: Caco-2 Permeability Workflow. Strict pH control (6.5/7.4) mimics the jejunum gradient.

Critical Parameters:

  • Apical Buffer: HBSS-MES (pH 6.5) – Mimics intestinal lumen.[2][3]

  • Basolateral Buffer: HBSS-HEPES (pH 7.[1][2][3]4) – Mimics blood/plasma.[2][3]

  • Concentration: 10 µM prodrug.

  • Calculation:

    
    
    Where 
    
    
    
    is the flux rate,
    
    
    is surface area, and
    
    
    is initial concentration.[5][6]
Data Analysis & Interpretation

Summarize your screening results using the following structure to make Go/No-Go decisions.

Parameter2-(Thiazol-5-yl)ethanamine (Parent)Ideal Prodrug TargetInterpretation
LogD (pH 7.4) -1.5 (Polar)> 1.5Lipophilicity sufficient for diffusion.[1][2][3]
Papp (A->B) < 1.0

10

cm/s
> 10.0

10

cm/s
High permeability predicted.[1][2][3]
Efflux Ratio > 2.0 (Likely P-gp substrate)< 2.0Efflux liabilities masked.[1][2][3]
Plasma

Variable (MAO dependent)< 30 minRapid conversion to active drug.[2][3]
References
  • Rautio, J., et al. (2008).[3] Prodrugs: design and clinical applications.[2][3] Nature Reviews Drug Discovery.[2][3] Link

  • Ettmayer, P., et al. (2004).[2][3] Lessons learned from marketed and investigational prodrugs.[2][3] Journal of Medicinal Chemistry.[2][3][7] Link[1][2]

  • Hubatsch, I., et al. (2007).[3] Determination of drug permeability and prediction of drug absorption: Caco-2 monolayers.[1][2][3] Nature Protocols.[2][3] Link[1][2]

  • Di, L., et al. (2005).[3][8] Development and application of high throughput plasma stability assay for drug discovery.[3][8] International Journal of Pharmaceutics.[2][3] Link

  • Vig, B.S., et al. (2013).[3] Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal absorption. Molecular Pharmaceutics.[2][3] Link[1][2]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Low Yield in 2-(Thiazol-5-yl)ethanamine Synthesis

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularl...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(Thiazol-5-yl)ethanamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes to this valuable compound. As a key building block in medicinal chemistry, the efficient synthesis of 2-(Thiazol-5-yl)ethanamine is crucial. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common pitfalls and optimize your reaction outcomes.

Troubleshooting Guide: Addressing Specific Experimental Issues

This section is structured in a question-and-answer format to directly address common problems encountered during the synthesis of 2-(Thiazol-5-yl)ethanamine.

Question 1: My Hantzsch thiazole synthesis to create a 5-substituted precursor for 2-(Thiazol-5-yl)ethanamine is resulting in a complex mixture and low yield. What are the likely causes and how can I improve it?

The Hantzsch synthesis, while generally robust, can be problematic when targeting specific substitution patterns. For a 5-substituted thiazole, the choice of the α-halocarbonyl compound is critical.

Causality Behind Low Yields:

  • α-Halocarbonyl Instability: The required α-halocarbonyl precursor, such as 4-bromo-3-oxobutanal or a derivative, can be unstable and prone to self-condensation or polymerization under basic or even neutral conditions.

  • Side Reactions: Competing reactions, such as the formation of isomeric thiazoles or unwanted byproducts from the reaction of the thioamide with itself, can significantly reduce the yield of the desired product.

  • Reaction Conditions: Non-optimal reaction temperatures, solvent choices, or reaction times can lead to incomplete conversion or degradation of the product.

Troubleshooting Strategies:

  • Use a Stable α-Halocarbonyl Precursor: Instead of using a highly reactive and unstable α-haloaldehyde, consider using a more stable precursor like 5-(2-bromoacetyl)-2,2-dimethyl-1,3-dioxane. The dioxane acts as a protecting group for the aldehyde functionality and can be deprotected under acidic conditions after the thiazole ring formation.

  • Optimize Reaction Temperature: Start the reaction at a lower temperature (e.g., 0 °C) and slowly warm to room temperature or slightly above. This can help to control the initial exothermic reaction and minimize side product formation.

  • Solvent Selection: Ethanol or methanol are common solvents for the Hantzsch synthesis. However, if you are experiencing solubility issues or side reactions, consider exploring other solvents like acetonitrile or a mixture of solvents.

  • Control Stoichiometry: Ensure precise control over the stoichiometry of your reactants. A slight excess of the thioamide can sometimes improve yields, but a large excess can lead to purification difficulties.

Question 2: I am attempting to synthesize 2-(Thiazol-5-yl)ethanamine by reducing Thiazole-5-acetonitrile, but the reaction is sluggish and gives multiple byproducts. What's going wrong?

The reduction of a nitrile to a primary amine is a common transformation, but the presence of the thiazole ring can introduce complications.

Causality Behind Low Yields and Byproducts:

  • Incomplete Reduction: The nitrile group may be resistant to reduction, leading to low conversion rates.

  • Side Reactions with the Thiazole Ring: Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) can potentially interact with the sulfur atom in the thiazole ring, leading to ring-opening or other unwanted side reactions.[1]

  • Formation of Secondary Amines: Over-alkylation of the newly formed primary amine with unreacted starting material or intermediates can lead to the formation of secondary amines, complicating the purification process.

Troubleshooting Strategies:

  • Choice of Reducing Agent: While LiAlH4 is a powerful reducing agent, it can sometimes be too reactive. Consider using alternative reducing agents such as Borane-Tetrahydrofuran complex (B₂H₆/THF) or catalytic hydrogenation (e.g., H₂/Raney Nickel or Pd/C). These reagents are often milder and can provide better selectivity.[2][3]

  • Reaction Conditions: For LiAlH4 reductions, ensure the reaction is carried out under strictly anhydrous conditions at a low temperature (e.g., 0 °C) to control its reactivity. For catalytic hydrogenation, optimizing the pressure, temperature, and catalyst loading is crucial.

  • Work-up Procedure: A careful work-up is essential to neutralize the reaction mixture and extract the product efficiently. For LiAlH4 reactions, a Fieser work-up (sequential addition of water, 15% NaOH, and more water) can help to precipitate the aluminum salts and simplify filtration.

Experimental Protocol: Reduction of Thiazole-5-acetonitrile with LiAlH₄

  • To a stirred suspension of LiAlH₄ (1.2 equivalents) in anhydrous THF (10 mL per gram of nitrile) at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen), add a solution of Thiazole-5-acetonitrile (1 equivalent) in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate for 30 minutes, then filter it through a pad of Celite®.

  • Wash the filter cake with THF or ethyl acetate.

  • Combine the filtrates and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain the crude 2-(Thiazol-5-yl)ethanamine.

Question 3: I'm struggling with the purification of 2-(Thiazol-5-yl)ethanamine. It seems to stick to the silica gel column, resulting in low recovery.

The basic nature of the amine group in 2-(Thiazol-5-yl)ethanamine can lead to strong interactions with the acidic silanol groups on the surface of silica gel, causing tailing and poor recovery during column chromatography.[4][5][6]

Causality Behind Purification Challenges:

  • Acid-Base Interactions: The primary amine is a Lewis base and interacts strongly with the acidic silica gel.

  • High Polarity: The amine functionality makes the compound quite polar, which can lead to poor elution with non-polar solvents.

Troubleshooting Strategies:

  • Use a Modified Mobile Phase: Add a small amount of a basic modifier to your eluent to compete with your product for the acidic sites on the silica gel. Common choices include:

    • Triethylamine (Et₃N): Typically added at 0.1-1% (v/v) to the mobile phase.

    • Ammonia in Methanol: A solution of 7N ammonia in methanol can be used as a polar component in your eluent system (e.g., Dichloromethane/Methanol/Ammonia).

  • Use an Alternative Stationary Phase:

    • Alumina (basic or neutral): Alumina is a less acidic stationary phase than silica and can be a good alternative for the purification of basic compounds.

    • Amine-functionalized Silica: Pre-treated silica with amino groups can significantly improve the chromatography of basic compounds by reducing tailing.

  • Salt Formation and Extraction: Convert the amine to its hydrochloride salt by treating the crude product with HCl in a suitable solvent (e.g., ether or dioxane). The salt is often crystalline and can be purified by recrystallization. The free base can then be regenerated by treatment with a base.

  • Reversed-Phase Chromatography: For highly polar amines, reversed-phase chromatography using a C18 column with a suitable mobile phase (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) can be an effective purification method.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2-(Thiazol-5-yl)ethanamine?

There are several viable synthetic routes, each with its own advantages and disadvantages. Two common approaches are:

  • Route A: From Thiazole-5-carboxaldehyde: This involves the formation of the thiazole ring first, followed by the elaboration of the side chain.

  • Route B: From a Precursor with the Ethylamine Side Chain: This approach involves building the thiazole ring onto a molecule that already contains the protected ethylamine functionality.

Q2: How can I protect the amine group during a multi-step synthesis?

Protecting the amine functionality is often necessary to prevent unwanted side reactions. Common protecting groups for primary amines include:

  • Boc (tert-Butoxycarbonyl): Introduced using di-tert-butyl dicarbonate (Boc₂O) and removed with a strong acid (e.g., trifluoroacetic acid or HCl).[8]

  • Cbz (Carboxybenzyl): Introduced using benzyl chloroformate (Cbz-Cl) and removed by catalytic hydrogenation (H₂/Pd-C).

  • Phthalimide (Gabriel Synthesis): The phthalimide group can be used to mask the primary amine functionality during alkylation reactions and is typically removed with hydrazine.[9]

Q3: What are the key spectroscopic features I should look for to confirm the identity of 2-(Thiazol-5-yl)ethanamine?

  • ¹H NMR: Expect to see characteristic signals for the thiazole ring protons (typically in the aromatic region, ~7-9 ppm), and two triplets for the ethylamine side chain (one for the CH₂ adjacent to the thiazole and one for the CH₂ adjacent to the amine). The NH₂ protons will appear as a broad singlet.

  • ¹³C NMR: Look for the signals corresponding to the carbon atoms of the thiazole ring and the two carbons of the ethyl side chain.

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of the compound should be observed.

Visualizing the Synthetic Pathways

To better understand the synthetic strategies, the following diagrams illustrate two potential routes to 2-(Thiazol-5-yl)ethanamine.

G cluster_0 Route A: Elaboration from Thiazole-5-carboxaldehyde cluster_1 Route B: Hantzsch Synthesis with Protected Amine Thiazole-5-carboxaldehyde Thiazole-5-carboxaldehyde Thiazole-5-acetonitrile Thiazole-5-acetonitrile Thiazole-5-carboxaldehyde->Thiazole-5-acetonitrile 1. TosMIC, K2CO3 2. Dehydration 2-(Thiazol-5-yl)ethanamine 2-(Thiazol-5-yl)ethanamine Thiazole-5-acetonitrile->2-(Thiazol-5-yl)ethanamine Reduction (e.g., LiAlH4) N-(4-bromo-3-oxobutyl)phthalimide N-(4-bromo-3-oxobutyl)phthalimide N-[2-(Thiazol-5-yl)ethyl]phthalimide N-[2-(Thiazol-5-yl)ethyl]phthalimide N-(4-bromo-3-oxobutyl)phthalimide->N-[2-(Thiazol-5-yl)ethyl]phthalimide Hantzsch Reaction Thioformamide Thioformamide Thioformamide->N-[2-(Thiazol-5-yl)ethyl]phthalimide N-[2-(Thiazol-5-yl)ethyl]phthalimide->2-(Thiazol-5-yl)ethanamine Deprotection (Hydrazine)

Sources

Optimization

Preventing degradation of thiazole compounds during synthesis

Case ID: THZ-STAB-2024 Status: Open Subject: Prevention of Degradation During Synthesis, Purification, and Storage Assigned Specialist: Senior Application Scientist Executive Summary: The Thiazole Paradox Thiazoles are u...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: THZ-STAB-2024 Status: Open Subject: Prevention of Degradation During Synthesis, Purification, and Storage Assigned Specialist: Senior Application Scientist

Executive Summary: The Thiazole Paradox

Thiazoles are ubiquitous in medicinal chemistry (e.g., Ritonavir, Dasatinib) due to their ability to mimic peptide bonds and engage in hydrogen bonding. However, they present a "stability paradox": while the aromatic ring is generally robust, specific conditions trigger rapid decomposition.

The three primary failure modes are:

  • C2-Proton Acidity: The proton at the C2 position is relatively acidic (pKa ~29 in DMSO, but significantly lower in cationic intermediates), making the ring susceptible to base-catalyzed ring opening (cleavage).

  • Oxidative S-Sensitivity: The sulfur atom is prone to oxidation, forming sulfoxides or sulfones that disrupt aromaticity.

  • Acid-Induced Polymerization: During the Hantzsch synthesis, the

    
    -haloketone intermediates are highly labile and prone to forming dark "tars" before ring closure is complete.
    

Module A: Synthesis Optimization (The Hantzsch Protocol)

The Hantzsch Thiazole Synthesis is the industry standard, but it is notorious for producing dark, tarry byproducts if temperature and stoichiometry are not strictly controlled.

Optimized Hantzsch Protocol

Objective: Minimize polymerization of the


-haloketone.

Reagents:

  • Thioamide (1.0 equiv)

  • 
    -Haloketone (1.05 equiv)
    
  • Solvent: Ethanol (EtOH) or DMF (anhydrous)

  • Scavenger:

    
     or mild base (optional, to buffer HBr)
    

Step-by-Step Workflow:

  • The "Cold Start" Technique: Dissolve the thioamide in EtOH at room temperature. Do not heat yet.

  • Controlled Addition: Cool the solution to 0°C. Add the

    
    -haloketone dropwise. Why? Haloketones self-condense rapidly at high temperatures. Low temp favors the cross-reaction with the thioamide sulfur.
    
  • The Intermediate Plateau: Allow the mixture to stir at 0°C for 30 minutes, then warm to Room Temperature (RT) for 1 hour. This allows the formation of the hydroxythiazoline intermediate without dehydration stress.

  • Dehydration (Aromatization): Only after the intermediate forms, heat the reaction to reflux (60-80°C) for 2-4 hours to drive the loss of water and HBr.

  • Quench: Cool to RT. If a solid precipitates, filter immediately (HBr salt). If not, neutralize carefully with saturated

    
     to pH 7-8. Avoid strong bases (NaOH)  which can attack the C2 position.
    
Visualizing the Failure Points

The following diagram illustrates the critical branching points where the reaction succeeds or fails.

HantzschPathway Start Thioamide + Alpha-Haloketone Inter Hydroxythiazoline Intermediate Start->Inter 0°C Addition (Kinetic Control) Tar Polymerized Tar (Dark Oil) Start->Tar High Temp/Fast Addn (Haloketone Self-Condensation) Product Thiazole (Aromatic) Inter->Product Reflux (-H2O) RingOpen Acyclic Thio-compound Product->RingOpen Strong Base (NaOH) C2 Attack

Figure 1: Critical branching points in Hantzsch Synthesis. Red paths indicate degradation routes.

Module B: Purification (The Neutralized Silica Strategy)

The Problem: Standard silica gel is slightly acidic (pH 4-5). Thiazoles are weak bases. When thiazoles interact with acidic silanols, they often:

  • Streak (tail) on the column, destroying separation.

  • Undergo acid-catalyzed hydrolysis or rearrangement.

  • Irreversibly bind to the silica.

The Solution: You must passivate the silica gel surface using a tertiary amine.

Protocol: Preparation of Neutralized Silica Gel

Do not skip this step for sensitive thiazoles.

StepActionMechanism
1 Prepare EluentCreate your mobile phase (e.g., 20% EtOAc/Hexanes).
2 Add ModifierAdd 1% Triethylamine (

)
to the solvent mixture.
3 Slurry PackMix silica with the

-doped solvent. Pour into column.
4 FlushFlush with 2 column volumes of the doped solvent.
5 Run ColumnLoad your sample. You can maintain 0.5%

in the running eluent if the compound is highly acid-sensitive.

Alternative: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) , which is far less reactive than silica.

Module C: Stability & Storage (Preventing Degradation)

Once synthesized, thiazoles face two main enemies: Oxygen and Light.

Photochemical Instability

Recent research (Nature, 2024/2025) highlights that thiazoles are not photostable inert scaffolds. They can undergo photochemical permutation , where the ring atoms scramble positions under UV light, or react with singlet oxygen.

  • Mechanism: Excitation to

    
     singlet state 
    
    
    
    structural rearrangement or
    
    
    cycloaddition with singlet oxygen (forming unstable endoperoxides).
  • Prevention: Store in amber vials wrapped in foil. Avoid leaving NMR tubes on the bench near windows.

Oxidative Degradation

Sulfur is an electron-rich center. Atmospheric oxygen can slowly oxidize the thiazole to the N-oxide or Sulfoxide , destroying the aromatic character.

  • Prevention: Store under Argon/Nitrogen atmosphere at -20°C.

Degradation Pathways Diagram

Degradation Thiazole Intact Thiazole NOxide Thiazole N-Oxide (Active/Unstable) Thiazole->NOxide Oxidation (mCPBA/Air) Sulfoxide Sulfoxide/Sulfone (Non-Aromatic) Thiazole->Sulfoxide Deep Oxidation Scrambled Isomerized Azole (Permutation Product) Thiazole->Scrambled UV Light (hν) Photo-permutation

Figure 2: Primary environmental degradation pathways for thiazole compounds.

Troubleshooting Matrix (FAQ)

SymptomProbable CauseCorrective Action
Reaction mixture turns black/tarry immediately. Polymerization of

-haloketone.
Cool to 0°C before addition. Add haloketone slowly.
Product streaks on TLC/Column. Acid-base interaction with Silica.Use 1%

in eluent or switch to Alumina.
Yield is low; NMR shows ring opening. Workup was too basic (pH > 10).Quench with sat.

only. Avoid NaOH.
Product decomposes in CDCl3 NMR tube. CDCl3 is naturally acidic (HCl formation).Filter CDCl3 through basic alumina or use DMSO-d6 .
Solid turns yellow/brown during storage. Photo-oxidation or S-oxidation.Store in Amber vial , under Argon, at -20°C.

References

  • Hantzsch Thiazole Synthesis Mechanisms & Protocols

    • Title: Hantzsch Thiazole Synthesis[1][2][3][4][5]

    • Source: Organic Chemistry Portal
    • URL:[Link]

  • Photochemical Instability & Permut

    • Title: Photochemical permutation of thiazoles, isothiazoles and other azoles[6][7]

    • Source: Nature (2025) / PubMed[2]

    • URL:[Link]

  • Thiazole Ring Opening Mechanisms

    • Title: Reductive ring opening of thiazoles[8]

    • Source: ResearchGate[8][9]

    • URL:[Link]

  • Medicinal Chemistry & Stability Context

    • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs[6][10]

    • Source: NCBI / PMC
    • URL:[Link]

  • General Heterocycle Purific

    • Title: Purification of reaction products (General Silica Gel Properties)
    • Source: Common Organic Chemistry Knowledge Base / NASA Technical Reports (Silica Degrad
    • URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to High-Resolution Mass Spectrometry of Thiazole Derivatives

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of thiazole derivatives are paramount. These heterocyclic compounds are prevalent in a wide array...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation and quantification of thiazole derivatives are paramount. These heterocyclic compounds are prevalent in a wide array of pharmaceuticals, necessitating robust analytical methodologies.[1][2] High-resolution mass spectrometry (HRMS) stands as a cornerstone technique in this endeavor, offering unparalleled accuracy and sensitivity. This guide provides an in-depth comparison of HRMS platforms and ionization techniques, supported by experimental insights and detailed protocols, to empower you in selecting and implementing the optimal analytical strategy for your thiazole-based compounds.

Section 1: The Analytical Imperative: Why HRMS for Thiazole Derivatives?

Thiazole derivatives are a significant class of heterocyclic compounds with a broad spectrum of biological activities, forming the structural core of many approved drugs.[1] The analytical challenge lies in their structural diversity, potential for isomerism, and the need for sensitive detection in complex biological matrices. HRMS provides the necessary tools to address these challenges by delivering:

  • Unambiguous Molecular Formula Determination: High mass accuracy allows for the confident assignment of elemental compositions, crucial for identifying unknown metabolites or degradation products.

  • Structural Elucidation through Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on HRMS platforms generate high-resolution fragment ion spectra, providing detailed structural information.

  • Isomer Differentiation: The high resolving power of modern mass analyzers can often distinguish between isobaric and even isomeric compounds, a critical capability in drug development.

  • Enhanced Sensitivity and Specificity: HRMS offers low limits of detection and quantification, essential for pharmacokinetic and metabolic studies.[3][4]

Section 2: Ionization Techniques: A Comparative Analysis for Thiazole Derivatives

The journey of a thiazole derivative from a liquid sample to a detectable ion begins in the ion source. The choice of ionization technique is critical and depends on the physicochemical properties of the analyte. For liquid chromatography-mass spectrometry (LC-MS) based analyses, Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are the most common choices.[3][4]

Electrospray Ionization (ESI)

ESI is a soft ionization technique that is well-suited for polar to moderately polar and thermally labile molecules. It generates ions directly from a solution by creating a fine spray of charged droplets.

  • Principle of Operation: A high voltage is applied to a capillary containing the sample solution, leading to the formation of a Taylor cone and ultimately charged droplets. As the solvent evaporates, the charge density on the droplets increases until ions are ejected into the gas phase.

  • Suitability for Thiazole Derivatives: Many thiazole-containing drugs possess polar functional groups, making them amenable to ESI. It is particularly effective for compounds that are already ionized in solution.

  • Advantages:

    • Excellent sensitivity for polar and ionizable compounds.

    • Minimal in-source fragmentation, preserving the molecular ion.

    • Applicable to a wide range of molecular weights.

  • Disadvantages:

    • Susceptible to ion suppression from matrix components.

    • Less effective for non-polar compounds.

Atmospheric Pressure Chemical Ionization (APCI)

APCI is another soft ionization technique that is ideal for less polar and more volatile analytes that are thermally stable.

  • Principle of Operation: The sample solution is nebulized and vaporized in a heated tube. A corona discharge then ionizes the solvent molecules, which in turn transfer a charge to the analyte molecules through gas-phase chemical reactions.

  • Suitability for Thiazole Derivatives: Thiazole derivatives with lower polarity and higher volatility are good candidates for APCI.

  • Advantages:

    • Tolerant of higher flow rates and less sensitive to matrix effects compared to ESI.[3][4]

    • Effectively ionizes a broader range of less polar compounds.

  • Disadvantages:

    • Requires the analyte to be thermally stable.

    • May induce more fragmentation than ESI.

Head-to-Head Comparison: ESI vs. APCI for Thiazole Analysis
FeatureElectrospray Ionization (ESI)Atmospheric Pressure Chemical Ionization (APCI)
Analyte Polarity Polar to moderately polarNon-polar to moderately polar
Thermal Stability Suitable for thermally labile compoundsRequires thermal stability
Sensitivity Generally higher for polar, pre-ionized analytes[3][4][5]Can be higher for less polar compounds
Matrix Effects More susceptible to ion suppression[3][4]Less prone to matrix effects[3][4]
In-source Fragmentation MinimalCan be more pronounced
Typical Thiazole Candidates Thiazole salts, compounds with acidic/basic functional groupsNeutral thiazoles, less polar derivatives

Expert Insight: For novel thiazole derivatives with unknown properties, it is advisable to screen both ESI and APCI sources to determine the optimal ionization technique. The choice will significantly impact the sensitivity and quality of the data obtained.

Section 3: High-Resolution Mass Analyzers: A Performance Showdown

The mass analyzer is the heart of the mass spectrometer, responsible for separating ions based on their mass-to-charge ratio (m/z). The choice of mass analyzer dictates the resolution, mass accuracy, and speed of the analysis. The three most common high-resolution mass analyzers are Time-of-Flight (TOF), Orbitrap, and Fourier Transform Ion Cyclotron Resonance (FT-ICR).

Time-of-Flight (TOF)
  • Principle of Operation: Ions are accelerated into a field-free drift tube. Ions with a lower m/z travel faster and reach the detector first. The flight time is proportional to the square root of the m/z.

  • Performance Characteristics:

    • Resolution: Typically 10,000 - 60,000 FWHM (Full Width at Half Maximum).

    • Mass Accuracy: 1-5 ppm.

    • Speed: Very fast acquisition rates, compatible with fast chromatography.

  • Best Suited For: Rapid screening and qualitative analysis of complex mixtures.

Orbitrap
  • Principle of Operation: Ions are trapped in an electrostatic field and oscillate around a central spindle-like electrode. The frequency of their axial oscillation is inversely proportional to the square root of their m/z.

  • Performance Characteristics:

    • Resolution: Up to 500,000 FWHM, and even higher on the latest instruments.

    • Mass Accuracy: <1-3 ppm.

    • Speed: Slower than TOF, but modern instruments offer high scan speeds.

  • Best Suited For: Confident structural elucidation, identification of unknowns, and quantitative analysis requiring high selectivity.

Fourier Transform Ion Cyclotron Resonance (FT-ICR)
  • Principle of Operation: Ions are trapped in a strong magnetic field and excited into a circular orbit. The frequency of their cyclotron motion is inversely proportional to their m/z.

  • Performance Characteristics:

    • Resolution: >1,000,000 FWHM, offering the highest resolving power.

    • Mass Accuracy: <1 ppm.

    • Speed: The slowest of the three, often requiring longer acquisition times.

  • Best Suited For: Analysis of highly complex mixtures and fine isotopic structure, though less common in routine drug development labs due to cost and operational complexity.

Comparative Performance for Thiazole Derivative Analysis
ParameterTime-of-Flight (TOF)OrbitrapFT-ICR
Resolution Good (10k - 60k)Excellent (up to 500k+)[6]Unsurpassed (>1M)
Mass Accuracy Very Good (1-5 ppm)Excellent (<1-3 ppm)Exceptional (<1 ppm)
Dynamic Range ExcellentVery GoodGood
Scan Speed Very FastFastSlow
Cost & Maintenance ModerateHighVery High
Primary Application for Thiazoles High-throughput screening, initial identificationStructural confirmation, metabolite ID, quantitative analysisComplex mixture analysis, research applications

Expert Insight: For most applications in drug development involving thiazole derivatives, the Orbitrap platform provides an excellent balance of high resolution, mass accuracy, and speed, making it a versatile tool for both qualitative and quantitative workflows. TOF analyzers are a strong choice for high-throughput screening environments.

Section 4: Experimental Protocols: A Practical Guide

The following protocols provide a starting point for the analysis of thiazole derivatives by LC-HRMS. Optimization will be required based on the specific analyte and matrix.

Sample Preparation Workflow

SamplePrepWorkflow cluster_0 Sample Preparation Start Biological Matrix (Plasma/Urine) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) Start->ProteinPrecipitation Add precipitating agent Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Vortex & spin SupernatantTransfer Supernatant Transfer Centrifugation->SupernatantTransfer Collect supernatant Evaporation Evaporation to Dryness SupernatantTransfer->Evaporation Under N2 stream Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_HRMS_Analysis LC-HRMS Analysis Reconstitution->LC_HRMS_Analysis Inject into system

Caption: A typical sample preparation workflow for the analysis of thiazole derivatives in biological fluids.

Step-by-Step Protocol for Sample Preparation (Plasma):

  • Aliquoting: To 100 µL of plasma in a microcentrifuge tube, add an internal standard.

  • Protein Precipitation: Add 300 µL of cold acetonitrile.

  • Vortexing: Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

LC-HRMS Method

Chromatographic Conditions:

  • Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is a good starting point.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

Mass Spectrometry Conditions (Orbitrap):

  • Ionization Source: ESI (positive or negative mode, depending on the analyte).

  • Capillary Voltage: 3.5 kV.

  • Sheath Gas Flow Rate: 40 (arbitrary units).

  • Auxiliary Gas Flow Rate: 10 (arbitrary units).

  • Sweep Gas Flow Rate: 1 (arbitrary units).

  • Capillary Temperature: 320°C.

  • S-Lens RF Level: 55.

  • Full Scan Resolution: 70,000.

  • AGC Target: 3e6.

  • Maximum IT: 100 ms.

  • Scan Range: m/z 100-1000.

  • dd-MS2 (Data-Dependent MS2):

    • Resolution: 17,500.

    • AGC Target: 1e5.

    • Maximum IT: 50 ms.

    • Isolation Window: 2.0 m/z.

    • Collision Energy: Stepped (e.g., 20, 30, 40 eV).

Section 5: Fragmentation Patterns of Thiazole Derivatives: A Glimpse into the Structure

Understanding the fragmentation patterns of thiazole derivatives is key to their structural elucidation. The fragmentation pathways are highly dependent on the substitution pattern of the thiazole ring.

FragmentationPathway cluster_1 Exemplary Fragmentation of a Substituted Thiazole MolecularIon [M+H]+ Fragment1 Loss of R1 MolecularIon->Fragment1 Fragment2 Loss of R2 MolecularIon->Fragment2 Fragment3 Ring Cleavage MolecularIon->Fragment3 Fragment4 Further Fragmentation Fragment1->Fragment4 Fragment2->Fragment4

Caption: Generalized fragmentation pathways for a protonated thiazole derivative.

Common Fragmentation Pathways:

  • Cleavage of Substituents: The most common initial fragmentation is the loss of substituents from the thiazole ring.

  • Ring Cleavage: The thiazole ring itself can undergo cleavage, often initiated by the loss of a small neutral molecule like HCN or H2S. For some thiazole derivatives, fragmentation of the thiazole ring occurs after the fragmentation of the pyrimidine rings, indicating the relative stability of the pyrimidinethione moieties.[7]

  • Rearrangements: Intramolecular rearrangements can occur, leading to the formation of diagnostic fragment ions.

  • 1,2,3-Thiadiazoles: A characteristic fragmentation of 1,2,3-thiadiazoles is the elimination of a molecule of nitrogen from the molecular ion.[8]

Example Fragmentation: For a 2-amino-5-(4-alkylphenyl)-thiazole, a common fragmentation pathway involves the formation of an ion corresponding to the 5-(4-alkylphenyl)-2-amino-thiazole, followed by the loss of NHCN and CH=C=S.[9]

Section 6: Trustworthiness and Self-Validation in Your Protocols

To ensure the trustworthiness of your HRMS data, every protocol should be a self-validating system. This involves:

  • System Suitability Tests: Before each analytical run, inject a standard mixture to verify the performance of the LC-MS system, including retention time stability, peak shape, and signal intensity.

  • Quality Control Samples: Include quality control (QC) samples at low, medium, and high concentrations throughout the analytical batch to monitor the accuracy and precision of the method.

  • Internal Standards: Use a stable isotope-labeled internal standard whenever possible to correct for variations in sample preparation and instrument response.

  • Method Validation: Fully validate your analytical method according to regulatory guidelines (e.g., FDA, EMA), assessing parameters such as linearity, accuracy, precision, selectivity, and stability.[10][11]

References

  • Comparison of ESI– and APCI–LC–MS/MS methods: A case study of levonorgestrel in human plasma. (n.d.). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Comparison of ESI- and APCI-LC-MS/MS methods: A case study of levonorgestrel in human plasma. (2016). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. (2007). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. (2014). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved February 7, 2024, from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Thiazole. (n.d.). National Institute of Standards and Technology. Retrieved February 7, 2024, from [Link]

  • Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe?. (2022). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. Retrieved February 7, 2024, from [Link]

  • Qualitative Analysis of Drugs in Blood Using LCMS-9030 and MS/MS Spectral Libraries. (n.d.). Shimadzu. Retrieved February 7, 2024, from [Link]

  • A Layman's Guide to High‐Resolution Mass Spectrometry. (2018). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. (2018). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Mass Spectrometric Fragmentation of Some Isolated and Fused Heterocyclic Rings with Dibromoquinazoline Moiety. (2015). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Validated method for the analysis of 22 illicit drugs and their metabolites via liquid chromatography tandem mass spectrometry (LC-MS/MS) in illicit drug samples collected in Chicago, IL. (2023). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • A Beginner's Guide to Mass Spectrometry: Types of Ionization Techniques. (2023). ACD/Labs. Retrieved February 7, 2024, from [Link]

  • Analyzing High Resolution Mass Spectrometer Data. (2004). SpectralWorks. Retrieved February 7, 2024, from [Link]

  • Application of LCMS in small-molecule drug development. (2016). New Food Magazine. Retrieved February 7, 2024, from [Link]

  • Time-of-Flight Mass Spectrometry Versus Orbitrap-Based Mass Spectrometry for the Screening and Identification of Drugs and Metabolites: Is There a Winner?. (2013). ResearchGate. Retrieved February 7, 2024, from [Link]

  • Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. (2024). BMC Chemistry. Retrieved February 7, 2024, from [Link]

  • Validation of an Analytical Method for the Determination of Thiabendazole in Various Food Matrices. (2022). MDPI. Retrieved February 7, 2024, from [Link]

  • High-Resolution Native Mass Spectrometry. (2021). ACS Publications. Retrieved February 7, 2024, from [Link]

  • Studies in mass spectrometry. Part VII. Mass spectra of thiazoles. (1970). Journal of the Chemical Society B: Physical Organic. Retrieved February 7, 2024, from [Link]

  • Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. Retrieved February 7, 2024, from [Link]

  • Comparative performance evaluation of triple quadrupole tandem mass spectrometry and orbitrap high-resolution mass spectrometry for analysis of antibiotics in creek water impacted by CETP discharge. (2023). Analyst. Retrieved February 7, 2024, from [Link]

  • Ionization Techniques in Mass Spectrometry: A Review. (2018). Longdom Publishing. Retrieved February 7, 2024, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). Scientific & Academic Publishing. Retrieved February 7, 2024, from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (2014). International Journal of Materials and Chemistry. Retrieved February 7, 2024, from [Link]

  • Fundamentals: Applications of LC/MS in small molecule drug discovery. (2012). Stanford University Mass Spectrometry. Retrieved February 7, 2024, from [Link]

  • Development and validation of an LC-MS/MS method for simultaneous determination of three organic azido impurities in tetrazole-containing APIs. (2022). Pharma Nueva. Retrieved February 7, 2024, from [Link]

  • HRMS: Fundamentals and Basic Concepts. (n.d.). In High-Resolution Mass Spectrometry (HRMS) in Food Analysis. Retrieved February 7, 2024, from [Link]

  • Fragmentation mechanisms in mass spectrometry. (1969). Journal of Chemical Education. Retrieved February 7, 2024, from [Link]

  • An Introduction to Mass Spectrometry Ionization. (2004). Journal of the Association for Laboratory Automation. Retrieved February 7, 2024, from [Link]

  • Validation and Evaluation of High-Resolution Orbitrap Mass Spectrometry on Molecular Characterization of Dissolved Organic Matter. (2020). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • A quantitative LC-MS/MS method for determination of thiazolidinedione mitoNEET ligand NL-1 in mouse serum suitable for pharmacokinetic studies. (2014). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Mass Spectrometry Ionization: Key Techniques Explained. (2024). Technology Networks. Retrieved February 7, 2024, from [Link]

  • An insight into high-resolution mass-spectrometry data. (2006). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Drug Discovery World. Retrieved February 7, 2024, from [Link]

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy. (2023). Semantic Scholar. Retrieved February 7, 2024, from [Link]

  • MassBank. (n.d.). MassBank. Retrieved February 7, 2024, from [Link]

  • Strategies for Developing Sensitive and Automated LC-MS/MS Assays of a Pharmaceutical Compound and Its Metabolite from Whole Blood Matrix. (2011). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Mass Spectrometry - Fragmentation Patterns. (2021). Chemistry LibreTexts. Retrieved February 7, 2024, from [Link]

  • Comparison of Electrospray Ionization and Atmospheric Chemical Ionization Coupled with the Liquid Chromatography-Tandem Mass Spectrometry for the Analysis of Cholesteryl Esters. (2019). National Institutes of Health. Retrieved February 7, 2024, from [Link]

  • Based on UHPLC-Q-Orbitrap HRMS, the Effect of Chemical Composition before and after Fermentation of Gastrodia Tuder Halimasch Powder Was Compared. (2023). Preprints.org. Retrieved February 7, 2024, from [Link]

  • Enhancing pyrrolizidine alkaloid separation and detection: LC-MS/MS method development and integration of ion mobility spectrometry into the LC-HRMS workflow. (2025). National Institutes of Health. Retrieved February 7, 2024, from [Link]

Sources

Comparative

Publish Comparison Guide: Structure-Activity Relationship (SAR) of 2-(Thiazol-5-yl)ethanamine Analogs

Executive Summary This technical guide analyzes the pharmacological profile of 2-(Thiazol-5-yl)ethanamine derivatives, a class of heterocyclic bioisosteres of histamine. While the endogenous ligand histamine utilizes an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological profile of 2-(Thiazol-5-yl)ethanamine derivatives, a class of heterocyclic bioisosteres of histamine. While the endogenous ligand histamine utilizes an imidazole ring to activate H1, H2, H3, and H4 receptors, the thiazole scaffold offers distinct physicochemical properties that allow for receptor subtype selectivity.

The primary focus of this guide is the H2-receptor agonist activity of these analogs, exemplified by Amthamine (2-amino-5-(2-aminoethyl)-4-methylthiazole).[1] We compare the SAR, potency, and selectivity of thiazole-based ligands against histamine and other heterocyclic ethanamines (e.g., pyridine, 1,2,4-triazole), providing researchers with actionable data for lead optimization in gastric acid secretion and cardiac modulation therapies.

Part 1: Molecular Framework & Bioisosterism

The rational design of 2-(Thiazol-5-yl)ethanamine analogs stems from the need to improve the selectivity of histamine, which indiscriminately activates four receptor subtypes.

The Thiazole vs. Imidazole Comparison

The thiazole ring replaces the imidazole moiety of histamine. This substitution alters the electronic landscape and hydrogen-bonding potential:

  • Histamine (Imidazole): Exists as a tautomeric equilibrium (

    
    -H and 
    
    
    
    -H). The
    
    
    -H tautomer is essential for H2 receptor activation.
  • Thiazole Analog: The sulfur atom acts as a bioisostere for the -NH- group, while the nitrogen mimics the basic nitrogen of imidazole.

  • Key SAR Finding: Unlike imidazole, the thiazole ring cannot tautomerize. However, SAR studies reveal that proton acceptance by the thiazole nitrogen is sufficient for H2 receptor activation, provided the ring orientation is correct.

SAR Visualization: The Amthamine Scaffold

The following diagram illustrates the core Structure-Activity Relationship for Amthamine, the most potent analog in this series.

SAR_Analysis Core 2-(Thiazol-5-yl)ethanamine Core Scaffold Pos2 C2 Position: Amino (-NH2) group critical for high potency. Mimics distal N of histamine. Core->Pos2 Electronic Modulation Pos4 C4 Position: Methyl (-CH3) group increases H2 selectivity over H3. Core->Pos4 Steric Steering Pos5 C5 Position: Attachment of ethylamine chain. Optimal distance for receptor binding. Core->Pos5 Linker Site Chain Ethylamine Side Chain: Must be flexible. Methylation decreases activity. Pos5->Chain Pharmacophore

Figure 1: Structural determinants of potency and selectivity in 2-(Thiazol-5-yl)ethanamine analogs.

Part 2: Comparative Performance Analysis

The following data compares the pharmacological activity of 2-(Thiazol-5-yl)ethanamine analogs against standard H2 agonists. Data is derived from guinea pig right atrium assays (chronotropic response), the gold standard for H2 activity.

Table 1: Receptor Binding and Potency Comparison[2]
CompoundStructureH2 Potency (pD2)Relative Potency (Hist = 100)Selectivity Profile
Histamine Imidazole-4-ethanamine6.15 ± 0.05100Non-selective (H1, H2, H3, H4)
Amthamine 2-amino-5-(2-aminoethyl)-4-methylthiazole6.72 ± 0.08 370 Highly H2 Selective (Weak H3, No H1)
Dimaprit S-[3-(N,N-dimethylamino)propyl]isothiourea5.60 ± 0.1015-20H2 Selective (Moderate Potency)
2-(2-Aminoethyl)thiazole Unsubstituted thiazole~4.5< 5Weak H1 agonist; Negligible H2
2-(2-Aminoethyl)pyridine Pyridine analog~3.0< 0.1Very Weak H1 agonist
Key Technical Insights
  • The "Amthamine Effect": The unsubstituted 2-(thiazol-5-yl)ethanamine is a poor H2 agonist. However, the addition of a 2-amino group and a 4-methyl group (Amthamine) dramatically increases potency (pD2 6.72 vs 6.15 for histamine).

  • Selectivity Mechanism: Amthamine shows virtually no affinity for H1 receptors.[2] This is attributed to the steric bulk of the 4-methyl group and the specific electronic character of the 2-aminothiazole system, which excludes it from the H1 binding pocket that accommodates the smaller imidazole or pyridine rings.

  • H3 Receptor Interaction: Amthamine acts as a weak full agonist at H3 receptors (pD2 = 4.70), but the selectivity ratio (H2/H3) is sufficiently high to use it as a specific H2 tool in most tissues.

Part 3: Experimental Protocols

To ensure reproducibility, we provide the specific methodologies for synthesizing the core scaffold and validating its biological activity.

Protocol A: Synthesis of Amthamine (Hantzsch Thiazole Synthesis)

This protocol utilizes the condensation of alpha-halo ketones with thioureas, a robust method for generating 2-aminothiazoles.

Reagents:

  • 3-Acetyl-3-chloropropanol (precursor)

  • Thiourea[3][4]

  • Hydrobromic acid (48%)

  • Ethanol (anhydrous)

Workflow:

Synthesis_Workflow Step1 Step 1: Precursor Activation React 3-acetyl-3-chloropropanol with HBr to generate alpha-bromo ketone intermediate. Step2 Step 2: Cyclization (Hantzsch) Add Thiourea to the alpha-bromo ketone in refluxing Ethanol (2-4 hours). Step1->Step2 Condensation Step3 Step 3: Salt Formation Cool solution to precipitate Amthamine dihydrobromide. Step2->Step3 Precipitation Step4 Step 4: Purification Recrystallize from MeOH/Ether. Yield: ~60-70%. Step3->Step4 Purification

Figure 2: Step-by-step synthesis of Amthamine via Hantzsch cyclization.

Protocol B: Pharmacological Assay (Guinea Pig Right Atrium)

This assay isolates the H2-mediated chronotropic effect (heart rate increase), avoiding H1-mediated inotropic effects found in other tissues.

  • Tissue Preparation:

    • Sacrifice guinea pigs (300-400g) by cervical dislocation.

    • Rapidly excise the heart and place in oxygenated Krebs-Henseleit solution (pH 7.4).

    • Dissect the right atrium (containing the SA node).

  • Mounting:

    • Suspend the atrium vertically in a 20 mL organ bath maintained at 37°C.

    • Apply a resting tension of 1.0 g.

    • Aerate continuously with 95% O2 / 5% CO2.

  • Data Acquisition:

    • Allow tissue to equilibrate for 60 minutes (wash every 15 min).

    • The atrium will beat spontaneously.[5] Record the rate using an isometric force transducer coupled to a tachometer.

  • Dosing:

    • Construct cumulative concentration-response curves for the test compound (

      
       M to 
      
      
      
      M).
    • Validation: Pre-treat a subset of tissues with Ranitidine (

      
       M), a selective H2 antagonist. A rightward shift in the curve (dose ratio > 10) confirms H2 mechanism.
      

Part 4: Signaling Pathway & Mechanism

Understanding the downstream effects is crucial for drug development. Thiazole H2 agonists activate the Gs-protein coupled pathway.

H2_Signaling Ligand Amthamine (Ligand) H2R H2 Receptor (GPCR) Ligand->H2R Binding Gs Gs Protein (Activation) H2R->Gs GTP Exchange AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP (Second Messenger) AC->cAMP ATP -> cAMP PKA Protein Kinase A (PKA) cAMP->PKA Activation Effect Physiological Effect: Gastric Acid Secretion Positive Chronotropy PKA->Effect Phosphorylation

Figure 3: Signal transduction pathway activated by Amthamine at the H2 receptor.

References

  • Eriksen, K. et al. (1993). In vitro cardiac pharmacology of the new histamine H2-receptor agonist amthamine: comparisons with histamine and dimaprit. European Journal of Pharmacology. Link

  • Coruzzi, G. et al. (1993). The new potent and selective histamine H2 receptor agonist amthamine as a tool to study gastric secretion. Naunyn-Schmiedeberg's Archives of Pharmacology. Link

  • Ganellin, C.R. (1982). Chemistry and Structure-Activity Relationships of Drugs Acting at Histamine Receptors. Pharmacology of Histamine Receptors. Link

  • Black, J.W. et al. (1972). Definition and antagonism of histamine H2-receptors. Nature. Link

  • Poli, E. et al. (1994). Cardiovascular effects of the novel histamine H2 receptor agonist amthamine: interaction with the adrenergic system. Agents and Actions. Link

Sources

Validation

Quantitative Structure-Activity Relationship (QSAR) of Thiazole Inhibitors: A Comparative Technical Guide

Executive Summary Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to bind diverse biological targets, including EGFR (cancer) , 5-Lipoxygenase (inflammation) , and bacte...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to bind diverse biological targets, including EGFR (cancer) , 5-Lipoxygenase (inflammation) , and bacterial DNA gyrase . However, the vast chemical space of thiazole substitutions (positions 2, 4, and 5) necessitates robust computational prioritization before synthesis.

This guide objectively compares QSAR methodologies applied to thiazole inhibitors, analyzing the predictive performance of 2D-QSAR , 3D-QSAR , and Machine Learning (ML) approaches. It provides a self-validating experimental protocol for researchers to construct high-fidelity models, grounded in recent experimental data.

Part 1: Comparative Analysis of QSAR Methodologies

Methodology Performance Matrix

The following table compares the three dominant QSAR approaches used for thiazole derivatives, based on predictive accuracy (


), robustness (

), and computational cost.
Feature2D-QSAR (Classical) 3D-QSAR (CoMFA/CoMSIA) Machine Learning (RF/SVM)
Primary Descriptor Physicochemical (LogP, MR), TopologicalSteric & Electrostatic FieldsHigh-dimensional Fingerprints (MACCS, ECFP)
Alignment Dependent? No (Alignment-free)Yes (Critical bottleneck) No
Thiazole Insight Identifies key substituents (e.g., -NO2 at C4)Maps binding pocket shape/chargeNon-linear relationships (e.g., activity cliffs)
Typical

(Training)
0.75 – 0.850.90 – 0.980.85 – 0.99 (Risk of overfitting)
Typical

(CV)
0.60 – 0.750.70 – 0.850.70 – 0.80
Computational Cost Low (<1 min)High (Hours to Days)Medium (Minutes)
Best Use Case Initial screening of large librariesLead optimization (Active site known)Complex datasets with non-linear SAR
Target-Specific Performance Data

Experimental data from recent studies highlights how different models perform on specific biological targets.

TargetScaffold TypeMethodology

(Train)

(LOO)
Key Structural FindingSource
EGFR Thiazolyl-pyrazolines2D-QSAR0.820.67Phenyl at C-4 enhances binding; 3,4-dimethoxy decreases it.[1]
5-LOX 2,4-Disubstituted Thiazoles2D-QSAR (MLR)0.626N/AHydrophobicity dominates; electron-withdrawing groups needed.[2]
Antimicrobial Aryl Thiazoles3D-QSAR (kNN-MFA)0.9520.862Electrostatic interactions are the dominant binding force.[1][3]
Antitubercular Thiazolidin-4-ones2D-QSAR (MLR)0.9090.895Specific topological descriptors correlate with MIC.[4]

Critical Insight: While 3D-QSAR often yields higher statistical metrics (e.g., Antimicrobial entry), it requires precise conformational alignment. 2D-QSAR remains the most robust for rapid screening of EGFR inhibitors where the binding mode may vary.

Part 2: Structural Activity Insights (The "Why")

Based on the comparative data, the bioactivity of thiazole inhibitors is governed by specific substitution patterns.

The "Switch" at Position C-4[2][3]
  • EGFR Inhibition: Substitution at C-4 is critical. A bulky hydrophobic group (e.g., phenyl) at this position typically enhances activity by occupying the hydrophobic pocket of the kinase domain. Conversely, electron-donating groups (e.g., methoxy) on the phenyl ring can be detrimental if they disrupt the electrostatic balance [1].

  • Antimicrobial Activity: For bacterial targets, C-4 nitro groups are favored.[2] They act as strong electron acceptors, facilitating hydrogen bonding with amino acid residues in the target protein [5].

The Linker Importance
  • Hydrazinyl Linkers: In Thiazol-benzimidazole hybrids, a hydrazinyl linker at C-2 provides necessary flexibility, allowing the molecule to adopt a "U-shape" conformation often required for dual-site binding in kinases [6].

Part 3: Self-Validating Experimental Protocol

This protocol is designed to be software-agnostic but assumes access to standard open-source tools (e.g., PaDEL, KNIME, QSARINS).

Workflow Visualization

QSAR_Workflow cluster_check Quality Gates Data 1. Dataset Curation (IC50 -> pIC50) Struct 2. Structure Optimization (MM2/DFT) Data->Struct Desc 3. Descriptor Calculation (PaDEL/Dragon) Struct->Desc Split 4. Data Splitting (70:30 Rational) Desc->Split Model 5. Model Building (MLR/PLS/SVM) Split->Model Valid 6. Validation (Y-Scramble, AD) Model->Valid Valid->Model Fail (Q^2 < 0.5)

Figure 1: Standardized QSAR workflow for thiazole derivatives ensuring data integrity and model robustness.

Step-by-Step Methodology
Phase 1: Data Curation & Curation (The Foundation)
  • Activity Standardization: Convert all biological endpoints (IC50, EC50) to molar units and then to the negative logarithm (

    
    ).
    
    • Why: Linear free energy relationships (LFER) correlate with logarithmic activity, not raw concentration.

  • Structure Cleaning: Remove counter-ions (Cl-, Na+). Standardize tautomers (thiazole ring nitrogen protonation state is pH-dependent; assume neutral at pH 7.4 unless calculating pKa).

Phase 2: Descriptor Generation
  • Optimization: Minimize energy of all structures using the MMFF94 force field. For 3D-QSAR, use DFT (B3LYP/6-31G)* for precise geometry.

  • Calculation: Use PaDEL-Descriptor to generate:

    • 2D: LogP (lipophilicity), MR (molar refractivity), TPSA (polar surface area).

    • Fingerprints: MACCS keys (for ML models).

    • Filter: Remove "Constant" (variance = 0) and "Near Constant" descriptors to prevent collinearity.

Phase 3: Model Building & Self-Validation

Crucial Step: Do not use random splitting. Use Rational Splitting (e.g., Kennard-Stone algorithm) to ensure the training set covers the entire chemical space.

  • Train/Test Split: 70% Training, 30% Test.

  • Variable Selection: Use Genetic Algorithms (GA) or Stepwise Regression to select 3-5 descriptors.

    • Rule of Thumb: Ratio of compounds to descriptors must be > 5:1 to avoid overfitting.

  • Validation Metrics (The "Trust" Pillar):

    • Internal (

      
      ):  Must be > 0.5.
      
    • External (

      
      ):  Must be > 0.6.[3]
      
    • Y-Scrambling: Randomize the activity data and rebuild the model. The new

      
       must be drastically lower (< 0.2). If high, your model is a chance correlation. 
      
Phase 4: Applicability Domain (AD)

Define the boundaries of your model. Calculate the Williams Plot (Standardized Residuals vs. Leverage).

  • Action: Any compound with Leverage (

    
    ) > Warning Leverage (
    
    
    
    ) is structurally distinct from the training set; predictions for these are unreliable.

Part 4: Pharmacophore Visualization

Understanding the spatial arrangement of features is vital for 3D-QSAR.

Thiazole_Pharmacophore Thiazole Thiazole Core (Scaffold) C2 C-2 Position (H-Bond Donor/Acceptor) Thiazole->C2 Linker Attachment C4 C-4 Position (Hydrophobic/Steric) Thiazole->C4 Specificity Determinant C5 C-5 Position (Electronic Modulation) Thiazole->C5 Fine Tuning

Figure 2: Conceptual pharmacophore of biologically active thiazoles. The C-4 position is frequently the primary determinant for specificity in EGFR and antimicrobial targets.

References

  • Cai, B. Y., et al. (2023).[3] Synthesis, antiproliferative and 4D-QSAR studies of thiadiazole derivatives bearing acrylamide moiety as EGFR inhibitors.[3] SAR and QSAR in Environmental Research, 34(4), 341-359.[3] Link

  • LACCEI. (2024).[4] 2D-QSAR Study of Thiazole derivatives as 5-Lipoxygenase inhibitors. LACCEI International Multi-Conference for Engineering, Education, and Technology. Link

  • Khan, M. S., et al. (2025).[1][5] Development of 2D and 3D QSAR models of thiazole derivatives for antimicrobial activity. ResearchGate.[1] Link

  • PubMed. (2024).[4][5][6] Quantitative structure activity relationship (QSAR) modeling study of some novel thiazolidine 4-one derivatives as potent anti-tubercular agents. National Institutes of Health. Link

  • MDPI. (2022). The Potential of Thiazole Derivatives as Antimicrobial Agents.[1][2][4][5][7][8] Molecules. Link

  • El-Karim, S., et al. (2020).[5][9] Design, synthesis, biological evaluation, QSAR analysis and molecular modelling of new thiazol-benzimidazoles as EGFR inhibitors. Bioorganic & Medicinal Chemistry. Link

Sources

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